molecular formula C7H4F2N2S B1591125 5,7-Difluorobenzo[d]thiazol-2-amine CAS No. 788124-34-5

5,7-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B1591125
CAS No.: 788124-34-5
M. Wt: 186.18 g/mol
InChI Key: OEEBJKDZPLDBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H4F2N2S and its molecular weight is 186.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEBJKDZPLDBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567561
Record name 5,7-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788124-34-5
Record name 5,7-Difluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine from 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine, a valuable fluorinated building block in medicinal chemistry and drug discovery. Starting from the commercially available 3,5-difluoroaniline, this document details the well-established electrophilic cyclization reaction, offering field-proven insights into the causality behind experimental choices. The guide is structured to provide researchers, scientists, and drug development professionals with a self-validating and robust methodology, complete with detailed experimental procedures, safety considerations, and characterization data. All key mechanistic claims and protocols are supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of Fluorinated Benzothiazoles

Benzothiazole and its derivatives are a cornerstone class of heterocyclic compounds, forming the core structure of numerous pharmacologically active molecules. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated benzothiazoles like this compound are highly sought-after intermediates in the design and development of novel therapeutic agents. This guide delineates a reliable and reproducible synthetic route to this important compound, emphasizing the underlying chemical principles and practical laboratory considerations.

The Synthetic Pathway: From Aniline to Benzothiazole

The most efficient and widely adopted method for the synthesis of 2-aminobenzothiazoles is the electrophilic cyclization of a corresponding aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of this compound, the logical and readily available precursor is 3,5-difluoroaniline.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme 3,5-Difluoroaniline 3,5-Difluoroaniline KSCN_Br2 KSCN, Br2 Intermediate 4-Thiocyanato-3,5-difluoroaniline (in situ) KSCN_Br2->Intermediate Thiocyanation Final_Product This compound Intermediate->Final_Product Cyclization

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a two-stage mechanism:

  • In Situ Formation of Thiocyanogen and Electrophilic Aromatic Substitution: Potassium thiocyanate (KSCN) reacts with bromine (Br₂) to generate the electrophilic thiocyanogen species, (SCN)₂. The electron-rich 3,5-difluoroaniline then undergoes electrophilic aromatic substitution, where the thiocyanato group attaches to the benzene ring, predominantly at the position para to the amino group, to form the 4-thiocyanato-3,5-difluoroaniline intermediate.

  • Intramolecular Cyclization: The amino group of the thiocyanato-aniline intermediate then acts as a nucleophile, attacking the carbon atom of the thiocyanate group. This intramolecular cyclization, followed by tautomerization, leads to the formation of the stable 2-aminobenzothiazole ring system.

G cluster_0 Step 1: Electrophilic Thiocyanation cluster_1 Step 2: Intramolecular Cyclization start 3,5-Difluoroaniline reagents KSCN + Br2 intermediate 4-Thiocyanato-3,5-difluoroaniline reagents->intermediate Electrophilic Attack cyclization_intermediate Cyclization Intermediate intermediate->cyclization_intermediate Nucleophilic Attack product This compound cyclization_intermediate->product Tautomerization

physicochemical properties of 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Difluorobenzo[d]thiazol-2-amine

Abstract: This technical guide provides a comprehensive analysis of the (CAS No: 788124-34-5), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of curated data, predictive insights, and detailed experimental protocols. We delve into the structural, solubility, and electronic characteristics of the molecule, underpinned by comparative analysis with structurally similar analogs. Furthermore, this guide presents validated, step-by-step methodologies for its synthesis and key property determinations, ensuring scientific integrity and reproducibility.

Introduction to this compound

Significance in Medicinal Chemistry

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] The introduction of fluorine atoms, as seen in this compound, is a strategic choice in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pharmacokinetic profile. The specific 5,7-difluoro substitution pattern is expected to modulate the electronic properties of the benzothiazole ring system, potentially enhancing its utility as a building block for novel therapeutic agents.

Chemical Structure and Identification

This compound is a heterocyclic aromatic amine. Its structure consists of a benzene ring fused to a thiazole ring, with fluorine substituents at positions 5 and 7 and an amino group at position 2.

IdentifierValue
IUPAC Name 5,7-difluoro-1,3-benzothiazol-2-amine[2]
CAS Number 788124-34-5[2][3]
Molecular Formula C₇H₄F₂N₂S[3][4]
Molecular Weight 186.18 g/mol [3][4]
Canonical SMILES NC1=NC2=C(S1)C(F)=CC(F)=C2[3]
InChI Key OEEBJKDZPLDBQI-UHFFFAOYSA-N[2]

Core Physicochemical Properties

The following table summarizes the known and predicted . Predicted values are derived from computational models and comparisons with structural analogs.

PropertyValue / ObservationSource
Appearance White to yellow solid[4]
Melting Point No experimental data found. Predicted to be >220 °C.N/A
Boiling Point 306.8 ± 45.0 °C (Predicted)[4]
Density 1.591 ± 0.06 g/cm³ (Predicted)[4]
Aqueous Solubility Predicted to be sparingly soluble.[5]
Organic Solubility Soluble in polar organic solvents like DMSO, THF.[5]
pKa (of conjugate acid) 2.96 ± 0.30 (Predicted)[4]
LogP (Octanol/Water) No experimental data found. Predicted to be ~2.2.[6]
Discussion of Properties
  • Melting Point: While no experimental data is available for the title compound, its structural isomer, 2-Amino-4,6-difluorobenzothiazole, has a melting point of 216-220 °C.[7] The parent compound, 2-aminobenzothiazole, melts at a significantly lower 132 °C.[8] The introduction of two fluorine atoms and the resulting potential for strong intermolecular interactions suggests that this compound will have a high melting point, likely exceeding 220 °C.

  • Solubility: Like many 2-aminobenzothiazoles, this compound is expected to be sparingly soluble in water.[5] The fluorine atoms increase lipophilicity, while the amino and thiazole nitrogen atoms provide sites for hydrogen bonding. For experimental work, stock solutions are best prepared in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[5]

  • Acidity (pKa): The predicted pKa of 2.96 refers to the dissociation of the protonated form (the conjugate acid) of the molecule.[4] The primary site of protonation is the exocyclic amino group or one of the thiazole nitrogens. This acidic pKa value indicates that at physiological pH (~7.4), the compound will exist predominantly in its neutral, unprotonated form. This is a critical parameter for predicting its behavior in biological systems and for designing analytical methods like HPLC. The electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity of the amino group compared to the non-fluorinated parent compound, 2-aminobenzothiazole, which has a pKa of 4.51 for its conjugate acid.[9]

  • Lipophilicity (LogP): The partition coefficient (LogP) is a crucial measure of a drug's lipophilicity. While not experimentally determined, a predicted value can be inferred from analogs. The isomer 4,7-Difluorobenzo[d]thiazol-2-amine has a calculated LogP of 2.16, while the mono-fluorinated 2-Amino-6-fluorobenzothiazole has a calculated LogP of 2.3.[6][10] This suggests that this compound is a moderately lipophilic compound, a property that favors cell membrane permeability.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the synthesis and characterization of this compound.

Synthesis and Purification

The synthesis of 2-aminobenzothiazoles is reliably achieved through the Hugershoff reaction, involving the cyclization of an aniline derivative with a thiocyanate salt in the presence of a halogen.[1][11]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of ice-cold water.

  • Neutralization: Carefully neutralize the mixture with a 25% ammonia solution until a precipitate forms and the pH is basic.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-difluoroaniline & KSCN in Acetic Acid B Cool to 0-5 °C A->B C Dropwise add Br₂ in Acetic Acid B->C D Stir at RT for 12-18h C->D E Monitor by TLC D->E F Quench in Ice Water E->F G Neutralize with NH₃ soln. F->G H Filter Precipitate G->H I Recrystallize from EtOH/H₂O H->I J Final Product I->J Characterize

Caption: Workflow for the synthesis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in an aqueous medium, a critical parameter for pre-formulation studies.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a precise aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the original solubility in the aqueous buffer based on the measured concentration and the dilution factor.

G A Add excess solid to buffer (pH 7.4) B Agitate at constant T for 24-48h A->B C Centrifuge to separate phases B->C D Collect supernatant aliquot C->D E Dilute aliquot with organic solvent D->E F Quantify using HPLC-UV E->F G Calculate Solubility (e.g., µg/mL) F->G

Caption: Workflow for aqueous solubility determination via the shake-flask method.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

This method measures the pH at which the compound is 50% ionized, providing the experimental pKa value.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a mixed solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to lower the pH well below the predicted pKa (e.g., to pH 1.5). This ensures the compound is fully protonated.

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the titration curve, or more accurately, from the maximum of the first derivative of the plot.

G A Prepare solution of compound in co-solvent (e.g., MeOH/H₂O) B Acidify solution with standardized HCl (e.g., to pH 1.5) A->B C Titrate with standardized NaOH, recording pH after each addition B->C D Plot pH vs. Volume of NaOH C->D E Calculate first derivative of the titration curve D->E F Identify pKa at the derivative's maximum E->F

Caption: Workflow for pKa determination using potentiometric titration.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

  • Solid Form: The compound in its solid state should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] An inert atmosphere is recommended for long-term storage to prevent potential oxidation.[4]

  • In Solution: Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[5] For short-term storage (1-2 weeks), -20°C is recommended. For long-term storage (months to years), -80°C is preferable.[5]

  • Potential Degradation Factors:

    • pH: The stability may be pH-dependent due to the ionizable amino group.[5]

    • Light: Exposure to UV light can induce photochemical degradation in aromatic systems.[5]

    • Temperature: Elevated temperatures can accelerate decomposition.[5]

Conclusion

This compound is a valuable building block for drug discovery, offering the benefits of a privileged benzothiazole scaffold enhanced by strategic difluorination. Its key physicochemical properties—moderate lipophilicity, low basicity, and high melting point—define its behavior in both chemical and biological systems. The experimental protocols outlined in this guide provide a robust framework for its synthesis and characterization, enabling researchers to confidently utilize this compound in the development of novel chemical entities.

References

Spectroscopic Characterization of 5,7-Difluorobenzo[d]thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of fluorine atoms into this privileged structure, as seen in 5,7-Difluorobenzo[d]thiazol-2-amine, can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Consequently, a precise and thorough structural elucidation of fluorinated benzothiazoles is paramount for advancing drug discovery programs.

This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive analysis. The methodologies detailed herein are designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the conventional numbering scheme that will be used throughout this guide.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, revealing two signals in the aromatic region corresponding to H-4 and H-6, and a broad signal for the amino protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH₂~7.5 (broad)s-Exchangeable protons, often broad.
H-47.0 - 7.3t~2.5 (⁴JHF)Coupled to both F-5 and F-7 (meta coupling).
H-66.8 - 7.1t~2.5 (⁴JHF)Coupled to both F-5 and F-7 (meta coupling).
  • Expertise & Experience: The chemical shifts are predicted based on data for 2-aminobenzothiazole, with adjustments for the electron-withdrawing effects of the two fluorine atoms.[1] The broadness of the NH₂ signal is a common phenomenon due to quadrupole effects and chemical exchange. The predicted triplet multiplicity for the aromatic protons arises from coupling to the two fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The presence of fluorine atoms will lead to characteristic C-F couplings, which are invaluable for definitive assignments.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
C2~168s-Quaternary carbon of the amidine group.
C4~115t~4 (³JCF)Shielded by the adjacent nitrogen and coupled to F-5.
C5~150d~240 (¹JCF)Directly attached to fluorine, showing a large one-bond coupling.
C6~105t~25 (²JCF)Coupled to both F-5 and F-7.
C7~155d~245 (¹JCF)Directly attached to fluorine.
C7a~135t~15 (²JCF)Coupled to both F-5 and F-7.
C3a~120s-Quaternary carbon fused to the thiazole ring.
  • Authoritative Grounding: The predicted chemical shifts and coupling constants are based on established data for fluorinated aromatic compounds and benzothiazole derivatives.[2] The large one-bond C-F coupling constants (¹JCF) are characteristic and confirm the positions of the fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this molecule, a single signal is expected if the two fluorine atoms are chemically equivalent, or two distinct signals if they are not. Given the asymmetry of the thiazole ring, two signals are more likely.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm)
5-F-110 to -125
7-F-110 to -125
  • Trustworthiness: These predicted chemical shift ranges are based on typical values for fluoroaromatic compounds and are consistent with available data for similar structures.[3]

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add internal standard (TMS) if required. prep1->prep2 prep3 Transfer to a clean NMR tube. prep2->prep3 acq1 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a >400 MHz spectrometer. prep3->acq1 acq2 Optimize acquisition parameters (pulse sequence, acquisition time, number of scans). acq1->acq2 proc1 Apply Fourier transformation. acq2->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra to the solvent or TMS signal. proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Ensure the sample is of high purity (>95%). Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) can be used as an internal reference standard (0.00 ppm).[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹⁹F NMR, use an appropriate probe and acquisition parameters. Two-dimensional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H stretch (amine)3300 - 3500MediumCharacteristic of primary amines.
C-H stretch (aromatic)3000 - 3100MediumAromatic C-H vibrations.
C=N stretch (thiazole)1620 - 1650StrongImine bond within the thiazole ring.
C=C stretch (aromatic)1450 - 1600Medium-StrongBenzene ring vibrations.
C-F stretch1100 - 1300StrongCharacteristic strong absorption for C-F bonds.
  • Expertise & Experience: The N-H stretching region may show two bands corresponding to the symmetric and asymmetric stretching of the primary amine. The C-F stretching region can be complex but is a key indicator of fluorination.[4]

Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample directly onto the ATR crystal. acq1 Record a background spectrum of the empty ATR crystal. prep1->acq1 acq2 Record the sample spectrum. acq1->acq2 proc1 The software automatically subtracts the background from the sample spectrum. acq2->proc1 G cluster_prep Sample Introduction cluster_ion Ionization cluster_ana Mass Analysis & Detection prep1 Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). prep2 Introduce the sample into the mass spectrometer via direct infusion or LC-MS. prep1->prep2 ion1 Utilize an appropriate ionization technique (e.g., ESI for HRMS, EI for fragmentation studies). prep2->ion1 ana1 Separate ions based on their mass-to-charge ratio (m/z). ion1->ana1 ana2 Detect the abundance of each ion to generate the mass spectrum. ana1->ana2

References

The 5,7-Difluorobenzo[d]thiazol-2-amine Scaffold: A Technical Guide to its Anticipated Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The 2-aminobenzothiazole moiety, in particular, serves as a versatile pharmacophore, offering key hydrogen bonding interactions and a scaffold that can be readily functionalized to modulate biological activity and physicochemical properties.[4][5]

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact the pharmacokinetic and pharmacodynamic profile of a molecule. While specific research on the 5,7-difluorobenzo[d]thiazol-2-amine scaffold is nascent, the known biological activities of analogous fluorinated and non-fluorinated benzothiazoles provide a strong foundation for predicting its therapeutic potential. This guide will synthesize the available data to provide an in-depth technical overview of the anticipated biological activities of the this compound core.

Anticipated Biological Activities

Based on the extensive research into the broader benzothiazole class, the this compound scaffold is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-known privileged structure in the design of anticancer agents.[3][5][6] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Fluorine substitution on the benzothiazole ring has been shown to enhance anticancer potency. For instance, fluorinated 2-aryl benzothiazole derivatives have demonstrated significant anti-tumor activities against breast cancer cell lines.[1] While direct data on the 5,7-difluoro isomer is not yet available, it is reasonable to hypothesize that this substitution pattern could lead to potent anticancer agents.

Key Mechanistic Insights:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[5][6] The fluorine atoms on the this compound scaffold could potentially form favorable interactions within the ATP-binding pocket of these kinases, leading to enhanced inhibitory activity.

  • Induction of Apoptosis: The benzothiazole core has been implicated in the activation of apoptotic pathways in cancer cells. This can occur through the modulation of Bcl-2 family proteins and the activation of caspases.

Experimental Workflow: Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of novel this compound derivatives would involve a multi-step process.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation a Synthesis of 5,7-Difluoro- benzo[d]thiazol-2-amine Derivatives b MTT/MTS Assay on a Panel of Cancer Cell Lines a->b c Determination of IC50 Values b->c d Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) c->d e Cell Cycle Analysis (Flow Cytometry) c->e f Apoptosis Assays (e.g., Annexin V/PI Staining) c->f g Xenograft Mouse Models d->g e->g f->g h Evaluation of Tumor Growth Inhibition g->h

Caption: Workflow for anticancer drug discovery.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been a fruitful source of novel antimicrobial agents.[7][8] Research has demonstrated that derivatives of this scaffold can exhibit potent activity against a range of bacterial and fungal pathogens.

A study on N,N-disubstituted 2-aminobenzothiazoles identified a difluoro-substituted analog as a potent inhibitor of Staphylococcus aureus.[9] Although the exact substitution pattern was not 5,7-, this finding strongly suggests that di-fluorination of the benzothiazole ring is a viable strategy for developing effective antibacterial agents. The study noted that this class of compounds was a substrate for bacterial efflux pumps in Gram-negative bacteria, suggesting a potential limitation to their spectrum of activity.[9]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-amino group.

R Group on Benzothiazole RingGeneral Impact on Antibacterial ActivityReference
Halogen (e.g., F, Cl)Generally enhances activity[9]
Electron-donating groupsVariable, can increase or decrease activity[10]
Electron-withdrawing groupsOften associated with increased potency[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

Beyond kinases, the 2-aminobenzothiazole scaffold has been explored for its ability to inhibit a variety of other enzymes with therapeutic relevance.

Signaling Pathway: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Kinase inhibitor mechanism of action.

Synthesis of the this compound Scaffold

The synthesis of 2-aminobenzothiazoles is typically achieved through the reaction of an appropriately substituted aniline with a thiocyanating agent. For the this compound scaffold, the starting material would be 2,4-difluoroaniline.

General Synthetic Scheme:

G 2,4-Difluoroaniline 2,4-Difluoroaniline This compound This compound 2,4-Difluoroaniline->this compound Thiocyanation (e.g., KSCN, Br2)

Caption: Synthesis of the core scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive body of literature surrounding the broader benzothiazole class, derivatives of this scaffold are anticipated to possess significant anticancer, antimicrobial, and enzyme inhibitory activities. The presence of two fluorine atoms is likely to enhance the potency and improve the pharmacokinetic properties of these compounds.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. In-depth structure-activity relationship studies will be crucial for identifying lead compounds with optimal therapeutic profiles. Further mechanistic studies will then be necessary to elucidate the specific molecular targets and signaling pathways responsible for their biological effects. The insights gained from such investigations will be invaluable for the rational design of novel and effective therapeutic agents based on this promising scaffold.

References

A Senior Application Scientist's Guide to In Silico Modeling and Docking of 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and expensive. The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound of interest, 5,7-Difluorobenzo[d]thiazol-2-amine , adds fluorine atoms to this core—a common strategy to enhance metabolic stability and binding affinity.

Before committing to costly and time-consuming wet-lab synthesis and screening, an in silico approach provides an invaluable predictive lens.[4] By simulating the interaction between our ligand and its potential biological target at a molecular level, we can rapidly assess its therapeutic potential, prioritize derivatives, and generate testable hypotheses. This guide provides a comprehensive, field-proven workflow for conducting molecular docking studies on this compound, grounded in the principles of computational chemistry and structured for practical application by researchers.

Section 1: Strategic Framework - Target Selection and Validation

The first and most critical step in any docking study is the selection of a biologically relevant protein target. The choice is not arbitrary; it is a hypothesis. Based on extensive literature on benzothiazole derivatives, a prominent target class is protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer.[5][6] For this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer.[5]

Our objective is to predict whether this compound can bind effectively to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting its function.

cluster_0 Phase 1: Project Scoping Literature Review Literature Review Target Hypothesis Target Hypothesis Literature Review->Target Hypothesis Identify potential targets (e.g., Kinases, Enzymes) PDB Search PDB Search Target Hypothesis->PDB Search Select specific target (VEGFR-2) Protocol Validation Protocol Validation PDB Search->Protocol Validation Select PDB entry with co-crystallized ligand

Caption: Initial workflow for target identification and validation.

Section 2: The Ligand - Preparation of this compound

The accuracy of a docking simulation is highly dependent on the quality of the input structures. The ligand must be represented in a three-dimensional, energetically favorable conformation.

Protocol 2.1: Ligand Preparation
  • Obtain 2D Structure: The structure of this compound (CAS: 788124-34-5) can be sourced from chemical databases like PubChem or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).[7]

  • Convert to 3D: The 2D structure is converted into a 3D conformation. This initial 3D structure is often not energetically stable.

  • Energy Minimization: This is a crucial step. A molecular mechanics force field (e.g., MMFF94) is applied to the 3D structure to find a low-energy conformer. This process adjusts bond lengths, angles, and dihedrals to relieve steric strain and produce a more realistic structure.[8] This can be performed using software like Open Babel, integrated within virtual screening tools like PyRx.[9][10]

  • Assign Charges and Atom Types: Appropriate partial charges (e.g., Gasteiger charges) are assigned to each atom. This is critical for calculating electrostatic interactions during docking.[11]

  • Define Rotatable Bonds: The software must identify which bonds in the ligand are rotatable. This allows for conformational flexibility during the docking simulation, enabling the ligand to adapt its shape to fit the binding pocket.

  • Save in PDBQT Format: The final prepared ligand structure, containing 3D coordinates, charge information, and rotatable bond definitions, is saved in the PDBQT file format, which is required by AutoDock Vina.[12]

Section 3: The Target - Preparation of the VEGFR-2 Receptor

The receptor structure, typically obtained from the Protein Data Bank (PDB), is a static X-ray crystallography snapshot and requires significant preparation to be suitable for docking.[13][14] We will use PDB ID: 4ASD , a crystal structure of the VEGFR-2 kinase domain.

Protocol 3.1: Receptor Preparation
  • Download PDB File: Obtain the structure file (e.g., 4ASD.pdb) from the RCSB Protein Data Bank.

  • Clean the Structure: The raw PDB file often contains non-essential components that must be removed as they can interfere with the docking calculation.[8]

    • Remove Water Molecules: Crystallographic water molecules are typically removed unless there is strong evidence they play a critical role in ligand binding (i.e., mediating a key hydrogen bond).

    • Remove Co-crystallized Ligands and Ions: The original ligand and any other non-protein "HETATM" records are removed to create an empty binding site (an "apo" protein structure).

    • Select Relevant Chains: If the protein is a multimer, select only the chain(s) that form the binding site of interest.[14]

  • Add Hydrogen Atoms: PDB files from X-ray crystallography usually lack hydrogen atoms. Hydrogens must be added, particularly polar hydrogens, as they are essential for forming hydrogen bonds.[8][12]

  • Assign Charges: Just as with the ligand, partial charges (e.g., Kollman charges) are assigned to the protein atoms.

  • Handle Missing Residues/Atoms: Some PDB structures may have missing side chains or even entire loops. While advanced modeling can rebuild these, for a standard docking procedure, ensure the binding site is complete.

  • Save in PDBQT Format: The prepared receptor is saved as a PDBQT file, ready for the docking software.

cluster_1 Phase 2: Structure Preparation PDB_Download Download PDB File (e.g., 4ASD) Clean_PDB Clean PDB Structure PDB_Download->Clean_PDB Remove Water, Ligands, Ions Add_Hydrogens Add Polar Hydrogens Clean_PDB->Add_Hydrogens Assign_Charges Assign Kollman Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as Receptor.pdbqt Assign_Charges->Save_PDBQT

Caption: Standard workflow for preparing a protein receptor for docking.

Section 4: The Simulation - Molecular Docking Protocol

With both ligand and receptor prepared, we can proceed to the docking simulation. This process explores numerous possible conformations and orientations of the ligand within the binding site, scoring each one to find the most favorable binding mode. We will use AutoDock Vina, a widely used and validated docking engine, often accessed via a graphical user interface like PyRx.[9][15][16]

Protocol 4.1: Docking with AutoDock Vina
  • Define the Grid Box (Search Space): A 3D grid box is defined to encompass the entire binding site. This box tells the software where to perform its search. The most reliable way to define this space is to center it on the position of the co-crystallized ligand that was removed during protein preparation. The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large that it becomes computationally inefficient.

  • Protocol Validation (Self-Validation): Before docking our novel compound, a critical validation step is performed. The original co-crystallized ligand (from PDB: 4ASD) is docked back into the prepared receptor. The resulting binding pose is then compared to its original, experimentally determined position. The deviation is measured by the Root Mean Square Deviation (RMSD) . An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[17][18] This step builds confidence in the subsequent predictions.

  • Run the Docking Simulation: The prepared ligand (this compound) and the receptor are loaded into the software. The defined grid box is applied, and the docking algorithm is executed. AutoDock Vina will generate a series of possible binding poses (typically 9 by default), each with a corresponding binding affinity score.[19]

Section 5: The Analysis - Interpreting Docking Results

The output of a docking simulation is not a single answer but a wealth of data that requires careful interpretation. The goal is to evaluate the predicted binding poses and select the most plausible ones for further investigation.

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, reported in kcal/mol.[20] This score estimates the free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction. [17][21] For example, a score of -9.5 kcal/mol suggests a stronger binder than a score of -6.5 kcal/mol. However, this score is a prediction and should not be interpreted as an absolute value. Its primary utility is in ranking different compounds or different poses of the same compound.[18][20]

Binding Pose and Molecular Interactions

A low binding energy score is meaningless without a chemically sensible binding pose.[22] Visual inspection using molecular visualization software (e.g., PyMOL, Discovery Studio) is essential.[23][24]

Key interactions to analyze include:[17][25]

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an -NH or -OH group) and an acceptor (like a carbonyl oxygen or a nitrogen atom). The presence of hydrogen bonds with key active site residues is a strong indicator of potent binding.

  • Hydrophobic Interactions: The burial of nonpolar surfaces of the ligand and protein away from water is a major driving force for binding. Look for interactions between aromatic rings or alkyl groups of the ligand and hydrophobic residues of the protein (e.g., Valine, Leucine, Phenylalanine).

  • Pi-Stacking and Pi-Cation Interactions: These involve the aromatic rings of the ligand and protein residues like Phenylalanine, Tyrosine, or Tryptophan.

cluster_2 Phase 3: Analysis Docking_Output Docking Results (Poses & Scores) Quantitative_Analysis Quantitative Analysis (Binding Affinity) Docking_Output->Quantitative_Analysis Rank by Score Qualitative_Analysis Qualitative Analysis (Visual Inspection) Docking_Output->Qualitative_Analysis Examine Poses Hypothesis Generate Hypothesis Quantitative_Analysis->Hypothesis Interaction_Mapping Map Key Interactions Qualitative_Analysis->Interaction_Mapping Identify H-Bonds, Hydrophobic Contacts Interaction_Mapping->Hypothesis

Caption: Logical flow for the analysis of molecular docking results.

Data Summary

The results for the top-ranked poses should be summarized in a clear format.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (VEGFR-2)Interaction Type(s)
1-9.20.00Cys919, Glu917, Asp1046Hydrogen Bond, Pi-Sulfur
2-8.81.35Val848, Leu840, Phe1047Hydrophobic, Pi-Alkyl
3-8.52.11Cys1045, Leu1035, Ala866Hydrogen Bond, Hydrophobic

Table 1: Hypothetical docking results for this compound in the VEGFR-2 active site (PDB: 4ASD). The data is illustrative.

From this hypothetical data, Pose 1 is the most promising. It has the lowest binding energy and forms critical hydrogen bonds with the "hinge region" of the kinase (Cys919), a hallmark of many known kinase inhibitors.

Section 6: Beyond Docking - Advanced Considerations and Future Perspectives

While powerful, molecular docking is a simplified model. The protein is typically held rigid, and solvent effects are not fully accounted for. To increase the confidence in our findings, further computational studies can be employed:

  • Molecular Dynamics (MD) Simulation: An MD simulation treats the entire system (protein, ligand, and solvent) as a dynamic entity, simulating its movement over time (nanoseconds to microseconds).[5][6] This allows for the assessment of the stability of the docked pose and a more rigorous calculation of binding free energy (e.g., using MM/PBSA or MM/GBSA methods).[26]

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[6][26] A compound with excellent binding affinity is of little use if it has poor drug-like properties (e.g., violating Lipinski's Rule of Five).[5]

The results from this comprehensive in silico analysis provide a strong foundation for the next steps in the drug discovery pipeline: chemical synthesis of the compound and subsequent in vitro enzymatic assays to experimentally validate its inhibitory activity against VEGFR-2.

References

An In-Depth Technical Guide to the Solubility and Stability Profiling of 5,7-Difluorobenzo[d]thiazol-2-amine for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, acting as key determinants of a compound's downstream success, influencing everything from formulation and bioavailability to shelf-life and patient safety.[1][2] This guide focuses on 5,7-Difluorobenzo[d]thiazol-2-amine, a heterocyclic amine scaffold that represents a class of molecules with significant interest in medicinal chemistry.[3][4][5]

The introduction of fluorine atoms into a drug molecule can profoundly alter its metabolic stability, binding affinity, and bioavailability.[6][7][8][9] However, these modifications can also impact core properties like solubility.[7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It synthesizes theoretical principles with actionable, field-proven experimental protocols, enabling teams to generate robust and reliable data packages essential for informed decision-making in the drug development pipeline.

Part 1: Solubility Profiling

Aqueous solubility is a critical attribute that affects a compound's absorption, distribution, and overall therapeutic potential.[10][11] Poor solubility is a leading cause of failure for drug candidates, often leading to low bioavailability and challenges in formulation development.[1][2][12] Therefore, accurate and early assessment of solubility is a cornerstone of preclinical development.[2][13]

Theoretical Considerations & Predictive Insights

The structure of this compound—a fused aromatic ring system with a basic amino group and two electron-withdrawing fluorine atoms—presents a unique combination of factors that govern its solubility.

  • Impact of Fluorine: The two fluorine atoms significantly increase the lipophilicity of the aromatic core.[6][14] While this can enhance membrane permeability, it often leads to reduced aqueous solubility.[7] The strong C-F bond is highly stable and the atoms act as weak hydrogen bond acceptors.[9]

  • The 2-Amino Group: The basicity of the exocyclic amino group (pKa ≈ 4.5 for the parent 2-aminobenzothiazole) means the compound's ionization state, and thus its solubility, will be highly dependent on pH.[3][4][15] At pH values below its pKa, the molecule will be protonated and likely exhibit higher solubility.

  • Crystal Lattice Energy: As a crystalline solid, a significant energy input is required to overcome the intermolecular forces in the crystal lattice before solvation can occur. This is a key component of its thermodynamic solubility.

Experimental Determination of Solubility

Two distinct types of solubility measurements are routinely employed in drug discovery, each serving a different purpose.[12][13][15] Kinetic solubility is ideal for high-throughput screening in early discovery, while thermodynamic solubility provides the definitive equilibrium value needed for later-stage development.[11][12][13][16]

Solvent/MediumRationale for InclusionTarget pH
Deionized WaterBaseline aqueous solubility.~7.0
Phosphate-Buffered Saline (PBS)Physiologically relevant buffer.[10]7.4
pH 2.0 Buffer (e.g., HCl)Simulates gastric fluid; assesses solubility of the protonated form.2.0
pH 5.0 Buffer (e.g., Acetate)Represents the upper small intestine environment.5.0
Dimethyl Sulfoxide (DMSO)Common stock solution solvent; assesses solubility for in vitro assays.[10]N/A
Ethanol/Water MixturesExplores potential for co-solvent formulations.N/A

This method measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[12][13] It is rapid and requires minimal compound.[12][17]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Addition: Rapidly add a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[12]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[11]

  • Quantification: The kinetic solubility is defined as the highest concentration that does not show significant precipitation above the background.

This "gold standard" method determines the true equilibrium solubility of the solid compound in a solvent.[11][12][16]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][18]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the resulting saturated supernatant and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][10]

  • Data Reporting: Express the thermodynamic solubility in units such as µg/mL or µM.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision-making process and workflow for comprehensive solubility profiling.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical Phase Start Compound Synthesis (this compound) Kinetic Kinetic Solubility Assay (High-Throughput) Start->Kinetic Data1 Initial Solubility Data (Rank Ordering) Kinetic->Data1 Decision1 Proceed to Lead Optimization? Data1->Decision1 Thermo Thermodynamic Solubility Assay (Shake-Flask) Decision1->Thermo Yes Data2 Definitive Solubility Data (Formulation Support) Thermo->Data2 End Formulation & In Vivo Studies Data2->End

Caption: Workflow for solubility assessment from early to late-stage discovery.

Part 2: Stability Assessment

Chemical stability is a non-negotiable requirement for any drug substance. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened product shelf-life.[19] Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products and establish the intrinsic stability of a molecule.[20][21][22][23]

Theoretical Considerations & Potential Degradation Pathways

The structure of this compound suggests several potential routes of degradation:

  • Hydrolysis: The amine group could be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.

  • Oxidation: The electron-rich thiazole ring and the amino group are potential sites for oxidation.[24]

  • Photolysis: Aromatic systems can absorb UV light, potentially leading to photochemical degradation.[25][26][27] The presence of heteroatoms can increase this susceptibility.

The fluorine atoms are expected to enhance metabolic stability due to the strength of the C-F bond, which can block sites vulnerable to oxidative metabolism by enzymes like cytochrome P450.[7][9]

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated at sufficient levels for detection and characterization without completely destroying the molecule.[20] A stability-indicating analytical method, typically HPLC, is essential for these studies.[28][29]

Prerequisite: A validated, stability-indicating HPLC method must be in place. This method must be able to separate the parent peak from all process impurities and any newly formed degradation products.[28][30][31]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[25] Monitor at several time points (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.[25] Monitor at several time points.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and maintain at room temperature.[32] Protect from light. Monitor at several time points.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).[32]

    • Photolytic Degradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[23][25][32] Run a dark control in parallel.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before dilution and injection into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of each major degradation product formed (relative peak area).

    • Perform a mass balance calculation to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Stress ConditionReagent/ConditionTemperatureDuration% Parent Remaining% Major Degradant(s)
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH25°C24 hours
Oxidation3% H₂O₂25°C24 hours
Thermal (Solid)Dry Heat70°C7 days
Photolytic (Solution)ICH Q1B Light25°CAs per ICH
Visualization: Forced Degradation Study Workflow

This diagram illustrates the systematic approach to conducting forced degradation studies as per regulatory expectations.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Start Drug Substance (this compound) MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Photo Photolytic Analysis Analyze Samples by HPLC (Parent + Degradants) MethodDev->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Results: - Degradation Pathways - Mass Balance - Method Specificity Analysis->Report End Establish Intrinsic Stability Profile Report->End

Caption: Workflow for conducting ICH-compliant forced degradation studies.

Conclusion

The systematic profiling of solubility and stability for a novel compound such as this compound is not merely a data collection exercise; it is a fundamental component of risk mitigation in drug development. By employing the kinetic and thermodynamic solubility protocols outlined herein, research teams can gain a clear understanding of the compound's dissolution behavior, guiding both lead optimization and formulation strategies. Concurrently, a rigorous forced degradation study provides critical insights into the molecule's intrinsic stability, identifies potential liabilities, and is essential for the development of a robust, stability-indicating analytical method. The methodologies and frameworks presented in this guide are designed to generate a comprehensive, reliable, and regulatory-compliant data package, thereby empowering scientists to make confident, data-driven decisions and propel promising candidates forward in the development pipeline.

References

Exploring the Reactivity of the 2-Amino Group in 5,7-Difluorobenzo[d]thiazol-2-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 5,7-difluorobenzo[d]thiazol-2-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1] The strategic placement of two fluorine atoms significantly modulates the electronic properties of the benzothiazole ring system, which in turn governs the reactivity of the crucial 2-amino group. This guide provides an in-depth exploration of the chemical behavior of this exocyclic amino group, offering field-proven insights and detailed protocols for its synthetic manipulation. We will dissect the causality behind experimental choices, grounded in the electronic landscape of the molecule, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Electronic and Structural Landscape of the Core

The reactivity of this compound is fundamentally dictated by its electronic architecture. The benzothiazole core itself is an electron-deficient system, and this effect is amplified by the presence of two highly electronegative fluorine atoms at the C5 and C7 positions.

  • Inductive Effect of Fluorine: Fluorine exerts a powerful electron-withdrawing inductive effect (-I).[2][3] This effect pulls electron density away from the benzene ring and, by extension, from the fused thiazole moiety. The consequence is a marked decrease in the electron density of the entire heterocyclic system.

  • Impact on the 2-Amino Group: The primary site of interest, the 2-amino group, is directly conjugated with this electron-deficient system. As a result, its nucleophilicity is significantly attenuated compared to aniline or non-fluorinated 2-aminobenzothiazoles. This electronic "deactivation" is a critical consideration for any synthetic transformation, often necessitating more forcing reaction conditions to achieve desired outcomes.

  • Amino-Imino Tautomerism: Like other 2-aminobenzothiazoles, this compound exists in a tautomeric equilibrium between the amino and imino forms.[4] While the amino form is generally predominant, both the exocyclic and endocyclic nitrogen atoms can potentially act as nucleophiles, leading to considerations of regioselectivity in reactions like alkylation.

G Figure 2: N-Acylation Experimental Workflow start Dissolve this compound and Pyridine in dry DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Acyl Chloride (1.1 eq) dropwise cool->add Control Exotherm react Warm to Room Temperature Stir for 4-6 hours add->react workup Aqueous Workup: 1. Wash with 1M HCl 2. Wash with sat. NaHCO3 3. Wash with Brine react->workup Quench & Remove Byproducts dry Dry organic layer (Na2SO4), Filter, and Concentrate workup->dry purify Purify by Column Chromatography dry->purify G Figure 3: N-Alkylation via Hydrogen Autotransfer start Combine Substrate, Alcohol (1.2 eq), CuCl (1 mol%), and NaOH (20 mol%) in a sealed tube react Heat at 130-150 °C for 12-24 hours start->react Inert Atmosphere cool Cool to Room Temperature react->cool workup Dilute with Ethyl Acetate and filter through Celite cool->workup Remove Catalyst/Base concentrate Concentrate the filtrate under reduced pressure workup->concentrate purify Purify by Column Chromatography concentrate->purify G Figure 4: Diazotization and Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction (e.g., Chloro-deamination) start Dissolve Substrate in conc. HCl/H2O cool_diaz Cool to 0-5 °C start->cool_diaz add_nitrite Add aq. NaNO2 solution dropwise cool_diaz->add_nitrite Maintain low temp stir_diaz Stir for 30 min at 0-5 °C add_nitrite->stir_diaz diaz_salt Aryl Diazonium Salt Solution stir_diaz->diaz_salt add_diaz Slowly add Diazonium Salt solution to the CuCl solution diaz_salt->add_diaz Transfer Intermediate prep_cucl Prepare CuCl solution in conc. HCl cool_cucl Cool to 0-5 °C prep_cucl->cool_cucl cool_cucl->add_diaz react_sand Warm to RT, then heat (e.g., 60 °C) until N2 evolution ceases add_diaz->react_sand product 2-Chloro-5,7-difluorobenzo[d]thiazole react_sand->product Followed by Workup & Purification

References

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and Synthesis of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and materials chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of fluorinated benzothiazoles, a class of compounds with profound implications in drug development and advanced materials. We will traverse the historical landscape of their initial discovery, delve into the evolution of synthetic methodologies, and illuminate the causal relationships behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable, field-proven insights into the synthesis and application of these remarkable molecules.

Introduction: The Power of Fluorine in the Benzothiazole Scaffold

The benzothiazole moiety is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for interacting with biological targets. The strategic introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical and biological properties.[2]

Fluorine's unique characteristics—high electronegativity, small atomic radius (mimicking hydrogen), and the strength of the carbon-fluorine bond—can lead to:

  • Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation.[2]

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[3]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

  • Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, locking it into a bioactive shape.

These attributes have made fluorinated benzothiazoles highly sought-after in drug discovery, with applications ranging from potent anticancer agents to advanced imaging probes.[4][5]

Historical Perspective: The Dawn of Fluorinated Benzothiazoles

The journey into fluorinated benzothiazoles is intrinsically linked to the broader development of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems were often harsh and lacked regioselectivity. The Balz-Schiemann reaction , discovered in the late 1920s, represented a significant breakthrough, providing a reliable method for converting aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates.[1][6][7] This reaction opened the door for the systematic synthesis of fluorinated aromatic building blocks, which could then be used to construct more complex molecules like benzothiazoles.

The initial synthesis of many fluorinated benzothiazoles relied on the use of pre-fluorinated starting materials, a strategy that remains prevalent today. The discovery of potent biological activity in compounds like 2-(4-aminophenyl)benzothiazole spurred further research into its fluorinated analogs, leading to the development of more sophisticated and direct synthetic routes.[4]

The Synthetic Arsenal: Methodologies for Fluorinating Benzothiazoles

The synthesis of fluorinated benzothiazoles can be broadly categorized into two main strategies:

  • Building Block Approach: Utilizing pre-fluorinated starting materials.

  • Direct Fluorination: Introducing fluorine directly onto a pre-formed benzothiazole or a key precursor.

The Building Block Approach: Assembling from Fluorinated Precursors

This is often the most reliable and regioselective method. The key is the synthesis of fluorinated anilines, thiophenols, or benzaldehydes, which are then cyclized to form the benzothiazole core.

The Balz-Schiemann reaction is a classic and dependable method for preparing fluoroaromatics from anilines.[8]

Mechanism of the Balz-Schiemann Reaction:

  • Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

  • Formation of Diazonium Tetrafluoroborate: The diazonium salt is then treated with fluoroboric acid (HBF₄), leading to the precipitation of the corresponding diazonium tetrafluoroborate.

  • Thermal Decomposition: Gentle heating of the isolated diazonium tetrafluoroborate salt results in the formation of the aryl fluoride, with the evolution of nitrogen gas and boron trifluoride.[7]

Experimental Protocol: Synthesis of Fluorobenzene from Aniline (Illustrative)

  • Diazotization: Dissolve aniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Precipitation: To the resulting diazonium salt solution, add a cold solution of fluoroboric acid (HBF₄). The benzene diazonium tetrafluoroborate will precipitate out of the solution.

  • Isolation and Decomposition: Filter the precipitate, wash with cold water, and dry it carefully. Gently heat the dried salt until the evolution of nitrogen gas ceases. The crude fluorobenzene can then be purified by distillation.

The Jacobsen cyclization is a powerful method for constructing the benzothiazole ring from thiobenzanilides.[9][10] This reaction involves the oxidative cyclization of a thiobenzanilide, often using potassium ferricyanide in an alkaline medium.[11]

Causality Behind Experimental Choices: The choice of a fluorinated thiobenzanilide as the precursor directly dictates the position of the fluorine atom in the final benzothiazole product. This approach offers excellent regiocontrol. The use of a strong oxidizing agent like potassium ferricyanide is crucial to facilitate the intramolecular C-S bond formation.

Experimental Protocol: General Procedure for Jacobsen Cyclization [11]

  • Preparation of the Thiobenzanilide: A substituted 4-nitro-N-phenylbenzamide is treated with Lawesson's reagent in a high-boiling solvent like chlorobenzene under reflux to yield the corresponding thiobenzanilide.[12]

  • Cyclization: The thiobenzanilide is dissolved in a suitable solvent, and an aqueous solution of potassium ferricyanide and sodium hydroxide is added. The mixture is heated to facilitate the cyclization.

  • Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Direct Fluorination: Introducing Fluorine at a Late Stage

Direct fluorination methods offer the advantage of introducing fluorine onto a more complex molecule, which can be more efficient in terms of step economy.

The development of modern electrophilic fluorinating agents has made the direct fluorination of electron-rich aromatic and heteroaromatic compounds more feasible. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are stable, easy to handle, and effective for this purpose.[13][14][15]

Mechanism of Electrophilic Aromatic Fluorination: The reaction proceeds via the attack of an electron-rich aromatic ring on the electrophilic fluorine atom of the reagent, leading to the formation of a sigma complex (arenium ion). Deprotonation then restores aromaticity, yielding the fluorinated product.

Experimental Protocol: Palladium-Catalyzed Direct ortho-Fluorination of 2-Arylbenzothiazoles with NFSI (Illustrative) [13]

  • Reaction Setup: In a reaction vessel, combine the 2-arylbenzothiazole substrate, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand, and the electrophilic fluorinating agent (NFSI).

  • Solvent and Conditions: Add a high-boiling polar aprotic solvent (e.g., DMF or DMAc). The reaction is typically carried out at an elevated temperature under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

In cases where the benzothiazole ring is substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution with a fluoride source can be an effective strategy.[16][17] Interestingly, in SNAr reactions, fluoride can be a better leaving group than other halogens due to its high electronegativity, which activates the ring towards nucleophilic attack.[18]

Causality Behind Experimental Choices: The success of an SNAr reaction is highly dependent on the electronic nature of the substrate. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, which is formed during the reaction.[16]

Data Presentation: A Comparative Overview of Synthetic Methods

MethodKey ReagentsSubstrate RequirementsAdvantagesLimitations
Balz-Schiemann Reaction NaNO₂, HBF₄Primary aromatic aminesReliable, good yields, well-establishedRequires handling of diazonium salts, multi-step process
Jacobsen Cyclization Thiobenzanilides, K₃[Fe(CN)₆], NaOHThiobenzanilidesHigh regioselectivity, good for substituted benzothiazolesRequires synthesis of thiobenzanilide precursor
Electrophilic Fluorination NFSI, Selectfluor®, Pd catalystElectron-rich (hetero)aromaticsDirect C-H functionalization, late-stage fluorinationCan have regioselectivity issues, requires optimization
Nucleophilic Aromatic Substitution (SNAr) Fluoride source (e.g., KF, CsF)Electron-deficient aromatics with a good leaving groupCan be highly efficient for activated substratesLimited to electron-poor systems

Visualization of Key Processes

Diagram 1: The Balz-Schiemann Reaction Pathway

Balz_Schiemann A Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, H+ C Diazonium Tetrafluoroborate (Ar-N2+ BF4-) B->C HBF4 D Aryl Fluoride (Ar-F) C->D Heat

Caption: A simplified workflow of the Balz-Schiemann reaction.

Diagram 2: General Workflow for the Synthesis of 2-(4-Aminophenyl)benzothiazoles

Benzothiazole_Synthesis cluster_0 Precursor Synthesis cluster_1 Amide Formation cluster_2 Thionation cluster_3 Cyclization & Reduction Aniline Aniline Derivative Benzamide N-Phenylbenzamide Aniline->Benzamide Nitrobenzoyl_Chloride Nitrobenzoyl Chloride Nitrobenzoyl_Chloride->Benzamide Thiobenzanilide Thiobenzanilide Benzamide->Thiobenzanilide Lawesson's Reagent Nitro_Benzothiazole 2-(Nitrophenyl)benzothiazole Thiobenzanilide->Nitro_Benzothiazole Jacobsen Cyclization Amino_Benzothiazole 2-(Aminophenyl)benzothiazole Nitro_Benzothiazole->Amino_Benzothiazole Reduction (e.g., H2/Pd-C)

Caption: A multi-step synthesis of 2-(4-aminophenyl)benzothiazoles.

Applications of Fluorinated Benzothiazoles

The unique properties imparted by fluorine have led to the successful application of fluorinated benzothiazoles in several high-impact areas.

Medicinal Chemistry: Potent Anticancer Agents

Fluorinated 2-(4-aminophenyl)benzothiazoles have emerged as a class of exceptionally potent and selective antitumor agents.[8][19] For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown remarkable cytotoxic activity against certain human breast cancer cell lines.[19] The fluorine substituent is thought to enhance the molecule's interaction with cytochrome P450 enzymes, which is a crucial step in its mechanism of action.[8]

PET Imaging: Visualizing Disease at the Molecular Level

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers.[20] Fluorine-18 is an ideal radionuclide for PET due to its convenient half-life and low positron energy.[21] Fluorinated benzothiazoles have been developed as PET imaging agents for various targets, including amyloid plaques in Alzheimer's disease.[5][22] The introduction of ¹⁸F onto the benzothiazole scaffold allows for the visualization and quantification of these pathological hallmarks in the living brain.

Experimental Protocol: Radiolabeling of a Benzothiazole Derivative with ¹⁸F for PET Imaging (General) [5]

  • Precursor Synthesis: Synthesize a suitable precursor for radiolabeling, often a nitro- or other leaving group-substituted benzothiazole derivative.

  • ¹⁸F-Fluoride Production: Produce ¹⁸F-fluoride via a cyclotron and activate it for nucleophilic substitution, typically by forming a complex with a potassium ion and a cryptand (e.g., Kryptofix 2.2.2).

  • Radiolabeling Reaction: React the activated ¹⁸F-fluoride with the precursor in a suitable organic solvent (e.g., DMSO, acetonitrile) at an elevated temperature.

  • Purification: Purify the ¹⁸F-labeled benzothiazole from unreacted fluoride and other impurities using high-performance liquid chromatography (HPLC).

  • Formulation: Formulate the purified product in a physiologically compatible solution for injection.

Materials Science: Building Blocks for Advanced Materials

The electronic properties of the benzothiazole ring system, combined with the effects of fluorination, make these compounds valuable building blocks for organic electronic materials. Fluorinated benzothiadiazole-based polymers have been successfully employed in organic solar cells (OSCs), where the fluorine atoms help to tune the energy levels of the polymer, leading to improved device performance.[23][24][25][26][27] Additionally, fluorinated benzothiazoles have been investigated for their potential use in liquid crystals.

Conclusion and Future Outlook

The discovery and development of fluorinated benzothiazoles exemplify the power of strategic molecular design. From their early synthesis using classical named reactions to the modern era of direct C-H fluorination, the methods for accessing these valuable compounds have continually evolved. The profound impact of fluorination on the biological and material properties of the benzothiazole scaffold has been unequivocally demonstrated in their successful application as anticancer drugs, PET imaging agents, and components of organic electronics.

Future research in this area will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of novel fluorinated benzothiazole derivatives with tailored properties for specific biological targets or material applications will undoubtedly continue to be a vibrant and fruitful area of scientific inquiry.

References

Methodological & Application

Application Notes & Protocols: 5,7-Difluorobenzo[d]thiazol-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Scaffold for the Development of Novel Kinase Inhibitors and Anticancer Therapeutics

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The benzothiazole core is one such scaffold, prominently featured in a multitude of compounds with diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] The introduction of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile, making them highly attractive for drug development.[1] 5,7-Difluorobenzo[d]thiazol-2-amine emerges as a particularly promising, yet underexplored, building block for the synthesis of next-generation anticancer agents. Its strategic difluorination pattern offers unique electronic properties that can be exploited for targeted drug design.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational element in cancer research. We will delve into its synthesis, its potential as a precursor for kinase inhibitors, and provide detailed protocols for evaluating the anticancer efficacy of its derivatives.

Rationale for Use in Cancer Research: Targeting Key Signaling Pathways

The 2-aminobenzothiazole moiety is a cornerstone in the design of inhibitors for a wide array of protein kinases that are often dysregulated in cancer.[4][5] These enzymes, including tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases (e.g., B-Raf, PI3K), are critical nodes in signaling pathways that control cell proliferation, survival, and metastasis.[4][5][6] Derivatives of 2-aminobenzothiazole have demonstrated potent inhibitory activity against these targets, leading to promising preclinical and even clinical outcomes (e.g., Dasatinib).[4][7]

The rationale for employing this compound is twofold:

  • The Benzothiazole Core: This established pharmacophore provides a rigid and versatile platform for the attachment of various side chains, enabling the exploration of a vast chemical space to achieve desired target specificity and potency.

  • Strategic Difluorination: The electron-withdrawing nature of the two fluorine atoms at the 5 and 7 positions can modulate the pKa of the 2-amino group and influence the binding interactions with target proteins. Furthermore, this substitution pattern can block potential sites of metabolism, thereby improving the drug-like properties of the resulting compounds.[1]

The overarching goal is to leverage this compound as a starting material to generate libraries of novel compounds for screening against various cancer-associated targets.

Synthetic Protocol: Preparation of this compound

The synthesis of 2-aminobenzothiazoles is a well-established process, typically involving the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2][8] The following protocol is a representative procedure for the synthesis of this compound from 2,4-difluoroaniline.

Materials:

  • 2,4-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (25%) or saturated sodium bicarbonate solution

  • Ethanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 2,4-difluoroaniline (1.0 equivalent) and potassium thiocyanate (3.0 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Neutralize the mixture with a 25% ammonia solution or saturated sodium bicarbonate solution to a pH of approximately 8.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in the Synthesis of Kinase Inhibitor Libraries

The 2-amino group of this compound serves as a key functional handle for further synthetic modifications.[1] It can readily react with a variety of electrophiles, such as isocyanates, acid chlorides, and sulfonyl chlorides, to generate diverse libraries of urea, amide, and sulfonamide derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of target kinases.

Workflow for Developing Novel Kinase Inhibitors

G cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Validation cluster_optimization Lead Optimization start This compound library Diverse Library of Derivatives (Ureas, Amides, etc.) start->library Reaction with Electrophiles kinase_assay In Vitro Kinase Assay library->kinase_assay Primary Screen cell_assay Cell-Based Proliferation Assay (e.g., MTT) kinase_assay->cell_assay Active Compounds western_blot Western Blot Analysis (Target Engagement) cell_assay->western_blot Potent Compounds hit_id Hit Identification western_blot->hit_id sar SAR Studies hit_id->sar Iterative Design & Synthesis adme ADME/Tox Profiling sar->adme lead_compound Lead Compound adme->lead_compound

Caption: Workflow for the development of kinase inhibitors from this compound.

Experimental Protocols for Evaluating Anticancer Activity

The following are detailed, step-by-step methodologies for key experiments to assess the anticancer potential of derivatives synthesized from this compound.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][10]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).[11]

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the ability of a test compound to inhibit the activity of a specific protein kinase (e.g., EGFR, B-Raf). Commercially available kinase assay kits are often used.

Materials:

  • Recombinant human kinase (e.g., EGFR, B-Raf)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

    • Include a "no inhibitor" control and a "no enzyme" control.

  • Initiation of Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate the plate at the recommended temperature (usually 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value for the compound against the target kinase.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to determine if a test compound inhibits a specific signaling pathway within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.

Signaling Pathway Inhibition Analysis

G cluster_pathway Example: PI3K/Akt Pathway PI3K PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzothiazole derivative.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the test compound at its IC₅₀ concentration for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities and determine the ratio of phosphorylated protein to total protein. A decrease in this ratio in compound-treated cells compared to control cells indicates target engagement and inhibition of the signaling pathway.

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Activity of Hypothetical 5,7-Difluorobenzothiazole Derivatives

Compound IDTarget Kinase IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (µM)A549 Cell Viability IC₅₀ (µM)
Derivative A 150.50.8
Derivative B 2505.27.5
Derivative C 80.20.4
Cisplatin N/A13.3[11]8.0

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a highly promising and versatile building block for the synthesis of novel anticancer agents. Its straightforward synthesis and the reactivity of its 2-amino group allow for the facile generation of diverse chemical libraries. The strategic incorporation of two fluorine atoms is anticipated to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its derivatives. By following the synthetic and screening protocols outlined in these application notes, researchers can effectively explore the potential of this scaffold to develop potent and selective inhibitors of cancer-relevant targets, ultimately contributing to the discovery of new therapeutic agents. Future work should focus on in vivo evaluation of promising lead compounds in relevant animal models of cancer.

References

Application Notes & Protocols: High-Throughput Screening Assays for 5,7-Difluorobenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Fluorinated Benzothiazole Scaffold

The benzothiazole core is a well-established "privileged" scaffold in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1][2] The strategic incorporation of fluorine atoms, as seen in the 5,7-Difluorobenzo[d]thiazol-2-amine backbone, offers significant advantages for drug development. Fluorination can profoundly enhance metabolic stability, increase binding affinity to target proteins, and improve overall pharmacokinetic profiles.[1] Analogs derived from this scaffold are of particular interest for their potential as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays tailored for the discovery and characterization of bioactive analogs of this compound. We will delve into both biochemical and cell-based assay formats, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Part 1: Foundational Strategy for HTS Campaign Success

A successful HTS campaign is not merely about speed and volume; it is a carefully orchestrated process designed to yield high-quality, actionable data.[4][5][6] The initial phase involves selecting the appropriate assay technology and validating its performance to ensure robustness and reproducibility.[7][8][9]

Selecting the Right Target and Assay Platform

Given that benzothiazole derivatives have shown promise as kinase inhibitors, a primary focus for screening this compound analogs would be a panel of therapeutically relevant kinases.[1][3][10] The choice between a biochemical (cell-free) and a cell-based assay depends on the screening goals.[7][11][12]

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified target protein (e.g., a kinase). They are ideal for primary screening to identify direct inhibitors and are less prone to artifacts related to cell permeability or off-target effects.[7][13]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[14][15][16] They are crucial for confirming a compound's activity in a biological context and for identifying molecules with good cellular permeability.[7][15]

The workflow for a typical HTS campaign is outlined below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Technology Selection) Miniaturization Assay Miniaturization (e.g., 384-well) Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor, S/N) Miniaturization->Validation Primary_HTS Primary HTS of Compound Library Validation->Primary_HTS Proceed if Z' > 0.5 Hit_ID Hit Identification (Single Concentration) Primary_HTS->Hit_ID Hit_Confirm Hit Confirmation (Fresh Compound) Hit_ID->Hit_Confirm Dose_Response Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Part 2: Biochemical Assay Protocols

Biochemical assays are the workhorses of primary HTS campaigns for kinase inhibitors. They offer a direct measure of a compound's ability to inhibit the catalytic activity of a target kinase.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[17][18][19] Lower kinase activity results in higher ATP levels, which are detected by a luciferase-luciferin reaction, producing a luminescent signal.[17][18] The signal is inversely proportional to kinase activity.[19][20]

Scientific Principle: The Kinase-Glo® reagent contains a thermostable luciferase that uses ATP to oxidize luciferin, generating light.[17] The amount of light produced is directly proportional to the ATP concentration. In a kinase reaction, ATP is consumed to phosphorylate a substrate. Therefore, potent inhibitors will lead to less ATP consumption and a higher luminescent signal.[17][18]

Protocol: HTS for Kinase Inhibitors using ADP-Glo™

The ADP-Glo™ assay is another luminescence-based method that measures the amount of ADP produced, which is directly proportional to kinase activity.[17][20][21]

  • Plate Preparation:

    • Use white, opaque 384-well microplates to maximize luminescent signal and prevent well-to-well crosstalk.[22]

    • Dispense 250 nL of each this compound analog from the compound library into individual wells. For controls, dispense DMSO vehicle.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution.

    • Add 5 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

Data Interpretation: A lower luminescent signal indicates inhibition of the kinase. Data is typically normalized to controls.

Control/SampleDescriptionExpected Signal
Negative Control DMSO vehicle onlyHigh Luminescence (High ADP production)
Positive Control Known potent inhibitorLow Luminescence (Low ADP production)
Test Compound 5,7-DFBT analogVariable
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is highly suitable for HTS.[23][24] It combines the sensitivity of fluorescence with a time-resolved measurement that reduces background interference.[24][25]

Scientific Principle: This assay uses a biotinylated substrate and an anti-phospho-substrate antibody labeled with a europium cryptate donor.[24] The phosphorylated biotinylated substrate is detected by streptavidin-XL665 (acceptor). When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to the level of substrate phosphorylation.[24]

Protocol: HTS for Kinase Inhibitors using HTRF®

  • Plate Preparation:

    • Use low-volume, 384-well white microplates.

    • Dispense 2 µL of the test compounds or DMSO control into the wells.

  • Kinase Reaction:

    • Prepare a solution containing the target kinase and ATP.

    • Add 4 µL of this solution to each well.

    • Prepare a solution containing the biotinylated substrate.

    • Add 4 µL of the substrate solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mixture containing the anti-phospho-substrate antibody labeled with europium cryptate and streptavidin-XL665 in detection buffer.

    • Add 10 µL of the detection mixture to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Interpretation: The HTRF® ratio (Emission at 665 nm / Emission at 620 nm) is calculated. A decrease in this ratio indicates kinase inhibition.

Part 3: Cell-Based Assay Protocols

Cell-based assays are essential for validating hits from primary screens in a more biologically relevant context.[11][14][15] They provide insights into a compound's cell permeability, off-target effects, and potential cytotoxicity.[7][16]

Target Engagement Assay using NanoBRET™

NanoBRET™ is a proximity-based assay that can quantitatively measure compound binding to a specific protein target in living cells.

Scientific Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein is added to the cells. If a test compound enters the cell and competes with the tracer for binding to the target protein, the BRET signal will decrease.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Plate cells expressing the NanoLuc®-kinase fusion protein in a 96-well or 384-well white assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound analogs.

    • Add the compounds to the cells.

    • Immediately add the NanoBRET™ tracer.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

Data Interpretation: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. A decrease in the BRET ratio indicates that the test compound is engaging the target protein. This allows for the determination of cellular IC50 values.

Cell Viability/Cytotoxicity Assay

It is crucial to assess whether the observed inhibition in a cell-based assay is due to specific target inhibition or general cytotoxicity.

Scientific Principle: A common method uses a reagent like CellTiter-Glo®, which measures intracellular ATP levels. A decrease in ATP is indicative of cytotoxicity.

Protocol: Cell Viability Assay

  • Cell Plating and Compound Treatment:

    • Plate cancer cells known to be dependent on the target kinase signaling pathway in a 96-well or 384-well plate.

    • After 24 hours, treat the cells with serial dilutions of the hit compounds.

    • Incubate for 48-72 hours.

  • Detection:

    • Add CellTiter-Glo® reagent to each well.

    • Shake the plate for 2 minutes to lyse the cells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence.

Data Interpretation: A decrease in luminescence indicates a reduction in cell viability. By comparing the IC50 from the target engagement assay with the CC50 (cytotoxic concentration 50%) from the viability assay, a therapeutic window can be determined.

Part 4: Data Analysis and Hit Validation

Rigorous data analysis is critical to identifying true hits and avoiding false positives.[26][27][28][29]

Primary Hit Identification
  • Normalization: Raw data from each plate should be normalized using the on-plate controls (positive and negative).

  • Z'-factor: This statistical parameter is used to assess the quality of the HTS assay.[6] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[6]

  • Hit Threshold: A common method for hit selection is to use a threshold based on the mean and standard deviation (SD) of the negative controls (e.g., >3 SD from the mean).

Dose-Response Analysis

Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50). Data is typically fitted to a four-parameter logistic model.

ParameterDescription
Top Maximum response
Bottom Minimum response
Hill Slope Steepness of the curve
IC50 Concentration of inhibitor that produces 50% of the maximal response
Orthogonal Assays and Selectivity Profiling

To ensure that the observed activity is not due to an assay artifact, hits should be tested in an orthogonal assay that uses a different detection technology. Furthermore, selectivity profiling against a panel of other kinases is essential to understand the compound's specificity.[10]

Many benzothiazole-based inhibitors target kinases in critical cell signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[1] The diagram below illustrates this pathway and a potential point of intervention.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Proliferation, Survival) mTORC1->Downstream Activation Inhibitor 5,7-DFBT Analog (Hypothetical Inhibitor) Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway with a hypothetical point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The successful identification of lead compounds from a library of analogs hinges on the implementation of a well-designed and rigorously validated HTS campaign. By employing a multi-faceted approach that combines robust biochemical primary screens with physiologically relevant cell-based secondary assays, researchers can efficiently identify and characterize potent and selective inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery endeavor.

References

Strategic C-C Bond Formation: A Robust Suzuki-Miyaura Coupling Protocol for 5,7-Difluorobenzo[d]thiazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in drug discovery and development, where the efficient assembly of complex biaryl and heteroaryl structures is paramount.[3][4] This reaction's success is attributed to its mild conditions, exceptional functional group tolerance, and the commercial availability of diverse organoboron reagents.[2][5]

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[6][7] The introduction of fluorine atoms, as in 5,7-Difluorobenzo[d]thiazol-2-amine, can further enhance metabolic stability, binding affinity, and cell permeability. This application note provides a detailed experimental protocol and the underlying scientific rationale for the Suzuki-Miyaura coupling of a halogenated this compound derivative, a key transformation for library synthesis and lead optimization programs.

The Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.[9][10] This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organic group (R²) is transferred from the organoboron species to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer and displacing the halide from the palladium complex.[1][9][11]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ r1pdxl R¹-Pd(II)L₂-X pd0->r1pdxl Oxidative Addition r1pdr2 R¹-Pd(II)L₂-R² r1pdxl->r1pdr2 Transmetalation xb X-B(OR)₂(OH)⁻ r1pdr2->pd0 Reductive Elimination r1r2 Coupled Product (R¹-R²) r1pdr2->r1r2 r1x Aryl Halide (R¹-X) r1x->r1pdxl r2b Organoboron (R²-B(OR)₂) r2b->r1pdr2 base Base base->r1pdr2 Activates Organoboron

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Key Parameter Optimization

The coupling of a substrate like 4-Bromo-5,7-difluorobenzo[d]thiazol-2-amine presents specific challenges. The presence of the 2-amino group and the thiazole nitrogen can lead to catalyst inhibition through coordination with the palladium center.[12][13] Therefore, careful selection of the catalyst system is critical for success.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be ineffective for hindered or electron-rich substrates.[12] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[12][14] These ligands promote the formation of a reactive, coordinatively unsaturated Pd(0) species, accelerating both the oxidative addition and the final reductive elimination steps, which can be sluggish for challenging substrates.[14]

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[11] While inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) are often more effective, particularly with less reactive boronic esters.[6][7] Cesium carbonate is often used for sterically demanding couplings.

  • Solvent System: A mixture of an organic solvent with water is standard.[8] Dioxane, toluene, or THF are excellent choices as the organic phase.[10] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. It is imperative to thoroughly degas all solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[15]

  • Organoboron Reagent: While boronic acids are common, their stability can be an issue, leading to side reactions like protodeboronation.[12] Boronate esters, such as pinacol esters (Bpin), are often more robust, have a longer shelf-life, and are readily purified.[8]

Detailed Experimental Protocol

This protocol describes the coupling of 4-Bromo-5,7-difluorobenzo[d]thiazol-2-amine with a generic arylboronic acid.

Reagents and Materials
ReagentM.W.Equiv.Amount (for 1 mmol scale)Purpose
4-Bromo-5,7-difluorobenzo[d]thiazol-2-amine278.081.0278 mgAryl Halide
Arylboronic Acid-1.21.2 mmolCoupling Partner
Pd₂(dba)₃915.720.02523 mg (2.5 mol%)Palladium Precatalyst
SPhos410.470.0625 mg (6 mol%)Ligand
K₃PO₄ (Potassium Phosphate)212.272.0425 mgBase
1,4-Dioxane--8 mLSolvent
Water (Degassed)--2 mLCo-solvent

Experimental Workflow

Workflow start Start setup 1. Assemble Reaction Add solids (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) to oven-dried flask. start->setup inert 2. Establish Inert Atmosphere Seal flask, evacuate and backfill with Argon (3x). setup->inert solvents 3. Add Solvents Inject degassed 1,4-Dioxane and Water via syringe. inert->solvents react 4. Reaction Heat mixture to 95-100 °C with vigorous stirring. solvents->react monitor 5. Monitor Progress Check reaction completion by TLC or LC-MS. react->monitor workup 6. Work-up Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup Upon completion purify 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-5,7-difluorobenzo[d]thiazol-2-amine (278 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (25 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[15]

  • Solvent Addition: Using syringes, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water to the flask. The mixture may change color upon solvent addition.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure coupled product.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Catalyst inhibition by amine substrate.1. Ensure all solvents are thoroughly degassed and maintain a strict inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase catalyst/ligand loading. Use a more robust ligand system (e.g., a different Buchwald ligand or an NHC-based catalyst).[12]
Protodeboronation Boronic acid is unstable under reaction conditions, reacting with trace water/protons instead of transmetalating.1. Use the corresponding boronate pinacol ester instead of the boronic acid.[8]2. Use anhydrous conditions with a base like KF.[11]3. Ensure a high-quality boronic acid reagent.
Homo-coupling of Boronic Acid Oxygen contamination can promote the oxidative coupling of the boronic acid.Improve degassing procedure and ensure a leak-free reaction setup under a positive pressure of inert gas.
Difficult Purification Residual palladium catalyst or ligand byproducts co-elute with the product.1. Filter the crude reaction mixture through a pad of Celite before concentration.[9]2. Use a specialized scavenger resin to remove palladium residues after the reaction.

Conclusion

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of substituted 2-aminobenzothiazoles. By understanding the core mechanism and making rational choices for the catalyst system, base, and solvent, high yields of the desired coupled products can be reliably achieved. The protocol detailed herein provides a robust starting point for the coupling of this compound derivatives, enabling the rapid diversification of this important medicinal chemistry scaffold. Careful attention to establishing and maintaining inert conditions is critical to success.

References

Application Note: High-Resolution Quantification of 5,7-Difluorobenzo[d]thiazol-2-amine using Reverse-Phase High-Performance Liquid Chromatography Coupled with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Difluorobenzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative of significant interest in pharmaceutical research and development due to its potential biological activities. The precise and accurate quantification of this compound in various matrices, from bulk drug substance to biological samples, is critical for quality control, pharmacokinetic studies, and ensuring product safety and efficacy. This application note presents a detailed, robust, and validated analytical method for the quantification of this compound utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The core of this methodology lies in the inherent properties of this compound, which possesses a chromophore suitable for UV detection and sufficient hydrophobicity for excellent retention and separation on a C18 stationary phase. The inclusion of fluorine atoms enhances the compound's metabolic stability and binding affinity, making its accurate measurement paramount. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical framework for this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue/ConditionSource
Molecular FormulaC₇H₄F₂N₂S[1]
AppearanceWhite to yellow solid[1][2]
Boiling Point306.8±45.0 °C (Predicted)[1][2]
Density1.591±0.06 g/cm³ (Predicted)[1][2]
pKa2.96±0.30 (Predicted)[1][2]
StorageKeep in dark place, Inert atmosphere, Room temperature[1][2]

Principle of the Method

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for the separation of chemical compounds.[3] The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a polar mixture of water and an organic solvent (acetonitrile), with the addition of formic acid to improve peak shape and resolution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively non-polar molecule, will be retained on the stationary phase and will elute at a specific time under the defined chromatographic conditions. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength using a UV detector and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

This protocol provides a step-by-step methodology for the quantification of this compound.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • HPLC grade acetonitrile.

    • HPLC grade water.

    • Formic acid (≥98%).

    • Methanol (HPLC grade, for standard preparation).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic acid in water.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Causality behind Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for the relatively hydrophobic benzothiazole ring structure.

  • Acetonitrile: Chosen as the organic modifier due to its low viscosity and UV transparency.

  • Formic Acid: The addition of a small amount of acid to the mobile phase protonates the amine group of the analyte, reducing peak tailing and improving chromatographic efficiency.

  • Gradient Elution: A gradient from low to high organic solvent concentration allows for the efficient elution of the analyte while ensuring good separation from any potential impurities.

  • 254 nm Detection: This wavelength is commonly used for aromatic compounds and is expected to provide good sensitivity for the benzothiazole ring system.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For bulk substance analysis, dissolve a known weight of the sample in the diluent (50:50 acetonitrile/water) to a concentration within the calibration range. For more complex matrices like biological fluids, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interfering substances.[4][5]

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mid-point calibration standard five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Calibration and Quantification

Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The linearity of the calibration curve should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999. The concentration of the analyte in the samples can then be determined from the calibration curve.

Workflow and Validation

The entire analytical process, from sample preparation to data analysis, should follow a logical and validated workflow to ensure the integrity of the results.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases & Standards system_suitability System Suitability Test prep_solutions->system_suitability sample_prep Sample Preparation sample_analysis Sample Analysis sample_prep->sample_analysis calibration Calibration Curve Generation system_suitability->calibration calibration->sample_analysis integration Peak Integration sample_analysis->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

References

The Strategic Utility of 5,7-Difluorobenzo[d]thiazol-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Fluorine Advantage

In the landscape of contemporary drug discovery, the benzothiazole core structure has earned its status as a "privileged scaffold." This bicyclic heterocyclic system is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole nucleus allows it to interact with a diverse range of biological targets, making it a valuable starting point for the design of novel therapeutic agents.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa, thereby improving cell permeability and oral bioavailability.

This guide focuses on the application of 5,7-Difluorobenzo[d]thiazol-2-amine (CAS 788124-34-5) , a specific difluorinated benzothiazole building block, in medicinal chemistry. While this particular isomer is less documented in publicly available literature than some of its counterparts, its chemical logic and synthetic utility can be confidently inferred from the well-established chemistry of analogous benzothiazoles. This document provides a comprehensive overview of its synthesis, key reactions, and its potential as a cornerstone for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 788124-34-5[4][5][6][7]
Molecular Formula C₇H₄F₂N₂S[4][5][6]
Molecular Weight 186.18 g/mol [4]
Appearance Off-white to pale yellow solid (typical)Inferred from similar compounds
Purity ≥97% (Commercially available)[4][5]
SMILES Nc1sc2c(F)cc(F)cc2n1[4]

Synthesis of the Building Block: A Protocol Based on Established Methods

The most prevalent and efficient method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of this compound, the logical starting material is 2,5-difluoroaniline.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established synthesis of analogous fluorinated 2-aminobenzothiazoles.

Materials:

  • 2,5-Difluoroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonia solution (25%)

  • Ethanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 2,5-difluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a 25% ammonia solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Characterization:

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Application in Kinase Inhibitor Synthesis: A Privileged Scaffold for a Prominent Target Class

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors have become a major class of therapeutic agents. The 2-aminobenzothiazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

The 2-amino group of this compound is a versatile functional handle for further synthetic transformations, making it an excellent starting point for the generation of diverse molecular libraries for screening against kinase targets.

Workflow for the Elaboration of this compound into Potential Kinase Inhibitors

G start This compound acylation Acylation / Sulfonylation start->acylation RCOCl, Pyridine or RSO₂Cl, Pyridine urea_formation Urea / Thiourea Formation start->urea_formation R-NCO or R-NCS intermediate1 N-Acyl/Sulfonyl Intermediate acylation->intermediate1 intermediate2 Urea/Thiourea Intermediate urea_formation->intermediate2 suzuki Suzuki Coupling final_product Diverse Kinase Inhibitor Library suzuki->final_product buchwald Buchwald-Hartwig Amination buchwald->final_product intermediate1->suzuki Arylboronic acid, Pd catalyst (if halogen present on R) intermediate2->buchwald Aryl-NH₂, Pd catalyst (if halogen present on R)

Caption: Synthetic pathways from this compound.

Protocol 1: Acylation of the 2-Amino Group

Acylation of the 2-amino group is a common first step to introduce a linker or a pharmacophoric element.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-(5,7-difluorobenzo[d]thiazol-2-yl)-2-chloroacetamide.

Protocol 2: Urea Formation

The formation of a urea linkage is another widely used strategy in the design of kinase inhibitors, as the urea motif can participate in hydrogen bonding interactions within the ATP-binding site.

Materials:

  • This compound

  • Substituted phenyl isocyanate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the substituted phenyl isocyanate (1.0 eq) in anhydrous DCM.

  • Add this solution dropwise to a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1.5–2 hours, monitoring the reaction progress by TLC.

  • Upon completion, evaporate the low boiling point solvent (DCM) under vacuum.

  • Pour the remaining reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield the desired 1-(5,7-difluorobenzo[d]thiazol-2-yl)-3-(substituted phenyl)urea.[8]

The Role of Fluorine in Bioactivity: A Mechanistic Perspective

The placement of fluorine atoms at the 5 and 7 positions of the benzothiazole ring is not arbitrary. These substitutions can have several beneficial effects on the resulting drug candidate:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability.

  • Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronics of the aromatic system, potentially enhancing interactions with the target protein. Fluorine can also participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.

  • Modulation of pKa: The fluorine atoms can lower the pKa of the 2-amino group, which can influence the compound's ionization state at physiological pH, affecting its solubility and cell permeability.

Hypothetical Application in a Signaling Pathway

Many kinase inhibitors derived from benzothiazole scaffolds target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. An inhibitor developed from this compound could potentially function by competing with ATP for the kinase domain of a key protein in this pathway, such as PI3K or Akt, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 5,7-Difluorobenzothiazole Derivative Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the synthesis of novel bioactive molecules. Its straightforward, albeit not widely published, synthesis and the reactivity of its 2-amino group allow for the facile generation of diverse chemical libraries. The strategic incorporation of fluorine atoms is anticipated to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties to its derivatives. Further exploration of this building block in the synthesis of kinase inhibitors and other targeted therapies is warranted and holds the potential to deliver novel drug candidates for a range of diseases.

References

Application Notes & Protocols: Characterizing 5,7-Difluorobenzo[d]thiazol-2-amine Derivatives Using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of 5,7-Difluorobenzo[d]thiazol-2-amine derivatives. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of fluorine atoms, as in the 5,7-difluoro substitution pattern, can significantly enhance metabolic stability and target affinity. This document moves beyond rote protocol recitation, offering a strategic, field-proven approach to building a robust in vitro data package. We detail a logical assay cascade, from initial cytotoxicity screening to mechanistic kinase inhibition and signaling pathway analysis, emphasizing the causality behind experimental choices to ensure the generation of reliable, translatable data.

Foundational Principles: The Rationale for Cell-Based Assays

While biochemical assays using purified proteins are invaluable for determining direct compound-target interactions, they lack physiological context. Cell-based assays bridge this critical gap by evaluating a compound's activity within a living cellular system.[5][6] This approach provides a more holistic understanding of a compound's potential, accounting for crucial factors such as:

  • Cellular Permeability: Does the compound cross the cell membrane to reach its intracellular target?

  • Off-Target Effects: Does the compound induce toxicity or other effects unrelated to its primary target?[7]

  • Metabolic Stability: Is the compound rapidly metabolized into inactive or toxic byproducts by cellular enzymes?

  • Pathway Complexity: How does modulating a single target affect the broader, interconnected network of cellular signaling?[8][9]

Therefore, a well-designed cascade of cellular assays is essential for de-risking chemical series and selecting promising lead candidates for further development.[7][10]

The Initial Screen: Assessing General Cellular Viability and Cytotoxicity

The first essential step in characterizing any new chemical series is to determine its effect on cell viability and proliferation. These assays establish a therapeutic window and provide the fundamental dose-response relationship. Tetrazolium reduction assays are the workhorse for this stage due to their simplicity, scalability, and cost-effectiveness.[7][11]

The core principle involves the enzymatic reduction of a tetrazolium salt by metabolically active cells, specifically by NAD(P)H-dependent oxidoreductases, into a colored formazan product.[11][12] The quantity of this product is directly proportional to the number of viable cells.

Comparative Overview of Common Viability Assays
Assay Reagent Product Solubilization Required? Key Advantages Considerations
MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideInsoluble Purple FormazanYes (e.g., DMSO, isopropanol)Gold standard, high sensitivity, cost-effective.[11]Endpoint assay; solubilization step adds time and potential for error.
MTS 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazoliumSoluble Orange FormazanNoSimpler workflow, non-destructive (kinetic reads possible).[12][13]Reagent can have some cytotoxicity over long incubations.
WST-8 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium saltSoluble Orange FormazanNoHigh stability, low cytotoxicity, very sensitive.[12][14]Generally more expensive than MTT.
Workflow for Primary Cytotoxicity Screening

The following diagram outlines the typical workflow for an initial screen to determine the cytotoxic potential of the benzothiazole derivatives.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_readout Phase 3: Readout & Analysis seed Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate 24h (Allow cells to adhere and resume growth) seed->incubate1 prepare_cpd Prepare Serial Dilutions of Benzothiazole Derivatives add_cpd Add Compounds to Cells (e.g., 7-point dose-response) prepare_cpd->add_cpd incubate2 Incubate 48-72h (Exposure period) add_cpd->incubate2 add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate2->add_reagent incubate3 Incubate 1-4h (Color development) add_reagent->incubate3 read_plate Read Absorbance (Spectrophotometer) incubate3->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: General workflow for assessing compound cytotoxicity.

Protocol 2.1: MTT Assay for Cytotoxicity Assessment

This protocol is a robust method for evaluating the impact of this compound derivatives on cancer cell line viability.[11]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound derivatives dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in sterile PBS), stored protected from light.[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (5,000 cells/well).

    • Scientist's Note: The optimal seeding density is critical and should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

    • Include wells for "cells + vehicle" (0.1% DMSO) as a 100% viability control and "medium only" as a background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of your benzothiazole derivatives in complete medium. A common starting point is a 7-point, 1:3 dilution series starting from 100 µM.

    • Expertise Insight: Ensure the final DMSO concentration in all wells is constant and non-toxic (typically ≤ 0.5%). This is crucial for valid comparisons across different compound concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48 to 72 hours. The incubation time should be sufficient to observe effects on cell division.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Trustworthiness Check: Visually inspect the wells under a microscope. Healthy, untreated cells should show distinct purple precipitates.

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Read the absorbance at 590 nm.[12]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mechanistic Insights: Interrogating Kinase Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][15] Once a compound demonstrates cytotoxic activity, the next logical step is to investigate its mechanism of action.

Hypothesized Target Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival.[8] It is a common target for cancer therapeutics. A this compound derivative could potentially inhibit a kinase at any point in this cascade (e.g., EGFR, RAF, MEK).

MAPK_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Phosphorylates & Activates output Cell Proliferation, Survival, Differentiation TF->output Regulates Gene Expression inhibitor This compound Derivative inhibitor->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Protocol 3.1: Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the phosphorylation status of a specific kinase substrate within the cell, providing a direct readout of upstream kinase activity.[16] A reduction in the phosphorylation of ERK (p-ERK), for example, after treatment with a compound would strongly suggest inhibition of the MAPK pathway.

Materials:

  • Cells known to have active MAPK signaling (e.g., A431, stimulated with EGF).

  • Serum-free medium for starvation.

  • Growth factor for stimulation (e.g., human EGF).

  • Benzothiazole derivatives.

  • Phospho-specific and total protein antibody pairs (e.g., anti-p-ERK and anti-total-ERK).

  • Cell lysis buffer.

  • ELISA-based detection kit (e.g., PathScan® Phospho-p44/42 MAPK (Thr202/Tyr204) Sandwich ELISA Kit from Cell Signaling Technology).

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Wash cells with PBS and replace the growth medium with serum-free medium.

    • Incubate for 16-24 hours. Expertise Insight: Serum starvation synchronizes cells and reduces basal pathway activation, leading to a cleaner signal upon stimulation.

  • Compound Pre-treatment:

    • Add the benzothiazole derivatives at desired concentrations to the starved cells.

    • Incubate for 1-2 hours. This allows the compound to enter the cells and engage its target before pathway activation.

  • Pathway Stimulation:

    • Stimulate the pathway by adding a growth factor (e.g., EGF at 100 ng/mL) directly to the wells.

    • Incubate for a short period (e.g., 5-10 minutes). The optimal stimulation time should be determined via a time-course experiment.

    • Trustworthiness Check: Include a "stimulated + vehicle" control (maximum signal) and an "unstimulated + vehicle" control (basal signal).

  • Cell Lysis and ELISA:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

    • Transfer the lysates to a microfuge tube, centrifuge to pellet debris, and collect the supernatant.

    • Perform the sandwich ELISA according to the manufacturer's protocol, using the cell lysates to quantify the levels of the phosphorylated target protein (e.g., p-ERK).

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal (if measured separately) or to cell number.

    • Calculate the percent inhibition of phosphorylation relative to the "stimulated + vehicle" control.

    • Plot percent inhibition against compound concentration to determine the IC₅₀ for target pathway modulation.

Assay Validation: Ensuring Data Integrity and Reproducibility

The trustworthiness of any screening data hinges on robust assay validation.[17] Before screening a large library of derivatives, it is critical to validate the performance of your chosen assay.

Key Validation Parameters
Parameter Description Acceptance Criteria Why It's Important
Z'-Factor A measure of statistical effect size that reflects both the signal dynamic range and data variation.Z' > 0.5Indicates the assay is robust and suitable for high-throughput screening (HTS), with a clear separation between positive and negative controls.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 10Ensures the assay window is large enough to detect modest levels of inhibition reliably.
Reproducibility Consistency of results across different plates, days, and operators.Coefficient of Variation (CV) < 20%Confirms that the assay results are not due to random chance or experimental variability.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Determined empiricallyPrevents false positive or negative results caused by solvent effects.[18]

Scientist's Note: Validation should be performed using established positive and negative controls (e.g., a known inhibitor for the target pathway and an inactive structural analog). This process validates the biological relevance and technical performance of the assay system.[19][20]

Conclusion

The systematic application of the in vitro assays detailed in this guide provides a powerful and efficient strategy for the comprehensive characterization of novel this compound derivatives. By progressing logically from broad cytotoxicity screening to specific, mechanism-of-action studies, researchers can build a high-quality data package. This approach, grounded in principles of scientific integrity and assay validation, enables the confident identification of lead compounds with promising therapeutic potential and a clear, data-driven path toward further preclinical development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Benzothiazole Scaffolds for Drug Discovery

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby enhancing oral bioavailability.[3]

5,7-Difluorobenzo[d]thiazol-2-amine is a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its specific substitution pattern offers a unique electronic and steric profile for interaction with biological targets. The development of a robust, scalable, and cost-effective synthesis for this compound is therefore of paramount importance for advancing preclinical and clinical drug development programs.[4]

This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a well-established and optimized protocol starting from commercially available 3,5-difluoroaniline. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol suitable for scale-up, and address critical safety and handling considerations.

Synthetic Pathway: The Hugershoff Reaction for 2-Aminobenzothiazole Synthesis

The most direct and widely employed method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction. This reaction involves the electrophilic cyclization of an aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[3] The reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), a transient but highly reactive electrophile. The aniline then attacks the thiocyanogen, leading to the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 2-aminobenzothiazole.

For the synthesis of this compound, the logical starting material is 3,5-difluoroaniline. The reaction scheme is as follows:

Synthetic_Pathway cluster_reagents Reagents 3,5-Difluoroaniline 3,5-Difluoroaniline Intermediate Thiocyanogen & Thiourea Intermediate 3,5-Difluoroaniline->Intermediate Glacial Acetic Acid KSCN_Br2 KSCN, Br₂ Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Key Reaction Parameters for Large-Scale Synthesis

ParameterRecommended ValueRationale
Starting Material 3,5-DifluoroanilineCommercially available and provides the desired 5,7-difluoro substitution pattern.
Thiocyanate Source Potassium Thiocyanate (KSCN)A stable and cost-effective source of the thiocyanate anion.[4]
Halogen Bromine (Br₂)Effective for the in-situ generation of thiocyanogen.
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst for the reaction.
Temperature Control 0-5 °C during bromine additionCrucial for controlling the exothermic reaction and minimizing the formation of brominated byproducts and regioisomers.[5]
Work-up Neutralization with aqueous ammoniaTo precipitate the product from the acidic reaction mixture.
Purification Recrystallization from an ethanol/water mixtureAn effective method for obtaining high-purity product on a large scale.[4]

Detailed Experimental Protocol for Large-Scale Synthesis

Safety First: This procedure involves the use of hazardous materials, including 3,5-difluoroaniline (toxic), bromine (toxic and corrosive), and potassium thiocyanate (harmful).[1][6][7] The entire process must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

Reagents and Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • Potassium Thiocyanate (KSCN) (3.0 eq)

  • Bromine (Br₂) (1.1 eq)

  • Glacial Acetic Acid

  • Aqueous Ammonia (25%)

  • Ethanol

  • Deionized Water

  • Large reaction vessel with mechanical stirring, dropping funnel, and temperature probe

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a large, clean, and dry reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe, dissolve 3,5-difluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The addition of bromine is exothermic and requires careful monitoring.[7]

  • Reaction: After the complete addition of bromine, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a large container of ice-cold water. This will quench the reaction and begin to precipitate the crude product.

  • Neutralization: Slowly and carefully neutralize the mixture with a 25% aqueous ammonia solution until a significant amount of precipitate is formed and the pH is basic. This step should be performed in the fume hood as it will generate fumes.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of deionized water to remove any inorganic salts and residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Logical Workflow for Synthesis and Quality Control

QC_Workflow cluster_synthesis Synthesis cluster_qc Quality Control Start Start: Reagent Preparation Reaction Reaction of 3,5-Difluoroaniline, KSCN, and Br₂ Start->Reaction Workup Quenching, Neutralization, and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Drying Vacuum Drying Purification->Drying Characterization NMR, MS, HPLC Analysis Drying->Characterization Release Release for Preclinical Studies Characterization->Release Meets Specifications

Caption: Integrated workflow for the synthesis and quality control of this compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a valuable building block for preclinical drug discovery. By following the outlined procedures and adhering to the stringent safety precautions, researchers and drug development professionals can reliably produce this important intermediate in high purity and yield. The successful implementation of this synthesis is a critical step in the development of novel fluorinated benzothiazole-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry. The benzothiazole scaffold is a "privileged" structure known to interact with various biological targets, and the strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] This makes it a valuable intermediate in the development of novel therapeutics, particularly in areas like kinase inhibitors.[1]

The most common and efficient route to synthesize 2-aminobenzothiazoles, including the 5,7-difluoro derivative, is the Hugerschoff reaction. This involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[2][3] For the synthesis of this compound, the logical starting material is 2,4-difluoroaniline.

Reaction Overview: The Hugerschoff Synthesis

The synthesis proceeds via an electrophilic cyclization. An in-situ generated thiocyanogen species reacts with the aniline to undergo cyclization, forming the desired 2-aminobenzothiazole.

Hugerschoff Synthesis start 2,4-Difluoroaniline + KSCN intermediate1 In-situ formation of thiocyanogen (SCN)₂ start->intermediate1 Br₂ in Acetic Acid intermediate2 Electrophilic attack on aniline intermediate1->intermediate2 intermediate3 Cyclization intermediate2->intermediate3 product This compound intermediate3->product Aromatization

Caption: General workflow of the Hugerschoff synthesis for this compound.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Q1: Why is my yield of this compound consistently low?

A low yield is a frequent challenge, often stemming from the reduced reactivity of the starting material, 2,4-difluoroaniline. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the aniline's amino group, making it less reactive towards the electrophilic thiocyanogen species.[4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Reduced Nucleophilicity of 2,4-Difluoroaniline The electron-withdrawing fluorine atoms deactivate the aniline, slowing down the initial electrophilic attack.[4]Optimize Reaction Temperature: Gradually and cautiously increase the reaction temperature. While the initial addition of bromine is typically done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to proceed at a slightly elevated temperature (e.g., room temperature to 40 °C) after the bromine addition can help drive the reaction to completion. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.[5]
Poor Quality of Starting Materials 2,4-difluoroaniline can degrade over time. Potassium thiocyanate (KSCN) is hygroscopic and moisture can interfere with the reaction.Use Fresh or Purified Reagents: Use a freshly opened bottle of 2,4-difluoroaniline or purify it by distillation. Ensure KSCN is dry by storing it in a desiccator.
Inefficient Bromination The dropwise addition of bromine is crucial. If added too quickly, localized high concentrations of bromine can lead to side reactions, including bromination of the aniline ring.Slow and Controlled Addition: Add the bromine solution in glacial acetic acid dropwise over a prolonged period while maintaining a low temperature (0-5 °C) with vigorous stirring.[1]
Incomplete Reaction The reaction may not have reached completion.Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting aniline.[5] If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Q2: My reaction mixture turns dark brown or black, and I'm getting a lot of insoluble tar-like material. What's happening?

The formation of dark, polymeric materials is a common side reaction in benzothiazole synthesis.[5]

Potential Causes and Solutions:

Side_Reactions start 2,4-Difluoroaniline side_reaction1 Oxidation/Polymerization start->side_reaction1 Excess Bromine or Air Oxidation side_reaction2 Dimerization start->side_reaction2 High Concentration tar Tarry Byproducts side_reaction1->tar side_reaction2->tar

Caption: Common side reactions leading to low yield and tar formation.

Potential Cause Explanation Recommended Solutions
Oxidation of Starting Material Anilines, especially when subjected to oxidizing conditions (like bromine), can undergo oxidative polymerization.Maintain Inert Atmosphere: While not always strictly necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5] Controlled Bromine Addition: As mentioned previously, slow and controlled addition of bromine at low temperatures is critical.
Dimerization Intermolecular reactions can lead to the formation of undesired dimeric byproducts, which can further polymerize.[5]Control Reactant Concentrations: Running the reaction at a slightly lower concentration may disfavor intermolecular side reactions.
Q3: I'm having difficulty purifying the final product. What are the best methods?

Purification of fluorinated heterocyclic compounds can be challenging due to their unique solubility profiles.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Residual Starting Materials Unreacted 2,4-difluoroaniline and other starting materials can co-precipitate with the product.Thorough Washing: After neutralizing the reaction mixture and filtering the precipitate, wash the solid thoroughly with deionized water to remove any water-soluble impurities like potassium salts.
Similar Polarity of Product and Impurities Side products may have similar polarities to the desired product, making chromatographic separation difficult.Recrystallization: Recrystallization from a suitable solvent system is often the most effective purification method. An ethanol/water mixture is a good starting point.[1] You may need to experiment with other solvent systems like methanol/water or ethyl acetate/hexanes.
Colored Impurities The product may be off-color due to minor, highly colored impurities.Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed experimental protocol for the synthesis of this compound?

A1: The following is a representative protocol based on established methods for similar compounds:[1]

Materials:

  • 2,4-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (25%)

  • Ethanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 2,4-difluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a 25% ammonia solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Glacial Acetic Acid: This is a corrosive acid. Handle with care and appropriate PPE.

  • Ammonia Solution: Concentrated ammonia is a strong irritant. Use it in a fume hood.

  • General Precautions: As with any chemical reaction, it is crucial to conduct a thorough risk assessment before starting the experiment.

Q3: Are there any "greener" alternatives to this synthesis?

A3: While the Hugerschoff synthesis is a classic and widely used method, researchers are continually exploring more environmentally friendly approaches for benzothiazole synthesis. Some of these "green" chemistry principles include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[5]

  • Solvent-free reactions: Conducting reactions without a solvent minimizes waste.[5]

  • Electrochemical synthesis: Some methods utilize electrosynthesis to generate the reactive species, avoiding the use of bulk oxidizing agents like bromine.[6]

References

Technical Support Center: Optimization of Reaction Conditions for the Cyclization of Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of difluoroaniline cyclization reactions. As Senior Application Scientists, we understand the nuances and challenges of developing robust and efficient synthetic methodologies. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice to troubleshoot and optimize your cyclization reactions involving difluoroanilines. The fluorine atoms in these molecules can significantly influence reactivity, and understanding their electronic effects is crucial for successful synthesis.

Understanding the Reaction: Key Parameters and Mechanistic Considerations

The cyclization of difluoroaniline derivatives is a cornerstone in the synthesis of numerous heterocyclic compounds with significant applications in medicinal chemistry. The success of these reactions hinges on a delicate balance of several key parameters.

Core Reaction Components and Their Roles
  • Substrate: The electronic properties of the difluoroaniline are paramount. The position of the fluorine atoms (e.g., 2,4-difluoroaniline vs. 2,6-difluoroaniline) dramatically alters the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring. Electron-withdrawing fluorine atoms generally decrease the nucleophilicity of the aniline.

  • Reaction Partner: The nature of the electrophile or coupling partner dictates the type of cyclization. Common partners include α-halocarbonyl compounds, alkynes, and aldehydes.

  • Catalyst: Many cyclization reactions are catalyzed by transition metals (e.g., Palladium, Copper, Gold) or Lewis acids. The choice of catalyst and its ligand can profoundly impact reaction efficiency and selectivity.[1][2] Some modern approaches even utilize photocatalysis.[3][4]

  • Solvent: The solvent not only dissolves the reactants but can also play a crucial role in the reaction mechanism and stabilization of intermediates.[1][3][4] Solvents can influence the formation of electron donor-acceptor (EDA) complexes, which can be a key mechanistic pathway.[3][4]

  • Base: A base is often required to deprotonate the aniline nitrogen or neutralize acidic byproducts. The strength and nature of the base (organic vs. inorganic) can be critical.[3][4]

  • Temperature: Reaction kinetics are highly sensitive to temperature. While higher temperatures can increase reaction rates, they may also lead to undesired side reactions and decomposition.

General Mechanistic Pathways

While specific mechanisms vary, a common pathway involves the initial nucleophilic attack of the aniline nitrogen onto the reaction partner, followed by an intramolecular cyclization. In many cases, a subsequent aromatization or rearrangement step occurs to yield the final heterocyclic product. Radical-based mechanisms are also becoming increasingly prevalent, especially in photochemically-induced reactions.[3][4]

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the cyclization of difluoroanilines in a practical question-and-answer format.

Low or No Product Yield

Q1: My reaction is not proceeding, or I'm observing very low conversion of my starting materials. What should I investigate first?

A1: Start by systematically evaluating the core reaction parameters.

  • Reagent Purity: Ensure the purity of your difluoroaniline and other reagents. Aniline derivatives can oxidize over time. If necessary, purify the aniline by distillation or recrystallization.[4]

  • Catalyst Activity: If using a catalyst, ensure it is active. For solid catalysts, check for proper storage and handling. Consider using a freshly opened bottle or a different batch.

  • Solvent and Atmosphere: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Degas the solvent to remove oxygen, as it can quench radical intermediates or oxidize catalysts.

  • Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with the electron-withdrawing effects of the fluorine atoms. Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Base Strength: The pKa of the difluoroaniline will be lower than that of aniline. A stronger base may be required for efficient deprotonation. Consider switching from a mild base like K₂CO₃ to a stronger one like NaH or an organic base like DBU.

Q2: I see some product formation, but the reaction stalls and never goes to completion. What could be the cause?

A2: This often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Try adding the catalyst in portions throughout the reaction. For palladium-catalyzed reactions, ensure that the ligands are stable at the reaction temperature.

  • Product Inhibition: The product itself may be coordinating to the catalyst and inhibiting its activity. If possible, try to remove the product as it forms, for example, by crystallization if it is insoluble.

  • Reversibility: Some cyclization reactions can be reversible.[5] If you suspect this, consider Le Châtelier's principle. For example, if water is a byproduct, adding a dehydrating agent could drive the reaction forward.

Formation of Side Products

Q3: My reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity?

A3: Side product formation is often a result of competing reaction pathways.

  • Intermolecular vs. Intramolecular Reactions: If you are observing oligomerization or polymerization, the intermolecular reaction is competing with the desired intramolecular cyclization. Diluting the reaction mixture can favor the intramolecular pathway.

  • Regioselectivity Issues: With unsymmetrically substituted anilines, you may get a mixture of regioisomers. The choice of catalyst and ligand can often control regioselectivity. Screening different ligands is a common strategy.

  • Protecting Groups: If your difluoroaniline has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired product by disfavoring higher activation energy pathways that lead to side products.

Q4: I've isolated a major byproduct. How can I identify it and prevent its formation?

A4: Characterize the byproduct using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding its structure will provide clues about the undesired reaction pathway. For example, if you identify an oxidized byproduct, it indicates that you need to better exclude oxygen from your reaction. If you observe a hydrolyzed product, ensure your reaction is anhydrous.

Work-up and Isolation Challenges

Q5: My crude NMR looks promising, but my isolated yield is very low. Where could my product be going?

A5: Product loss during work-up and purification is a common problem.[6]

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction.[6] Back-extract the aqueous layer with your organic solvent.

  • Volatility: The product could be volatile and lost during solvent removal under reduced pressure.[6] Use a cold trap and check its contents.

  • Instability on Silica Gel: Some heterocyclic compounds can be unstable on silica gel, leading to decomposition during column chromatography. Try using a different stationary phase like alumina or consider purification by crystallization.

  • Emulsion Formation: Fluorinated compounds can sometimes lead to persistent emulsions during aqueous work-up. Try adding brine or filtering through celite to break the emulsion.

Frequently Asked Questions (FAQs)

Q: How do the fluorine atoms on the aniline ring affect the cyclization reaction?

A: Fluorine is a highly electronegative atom, and its presence on the aromatic ring has several effects:

  • Inductive Effect: The strong electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic aromatic substitution and decreases the nucleophilicity of the aniline nitrogen.

  • Mesomeric Effect: Fluorine can act as a weak π-donor through its lone pairs, which can influence the regioselectivity of reactions.

  • Steric Effects: While fluorine is relatively small, its presence can still introduce steric hindrance that may affect the approach of reagents.

Q: What are the best analytical techniques to monitor the progress of my difluoroaniline cyclization reaction?

A:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the yield and purity of your product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for monitoring the reaction and characterizing the final product.

Q: Are there any specific safety precautions I should take when working with difluoroanilines?

A: Yes. Difluoroanilines, like many aniline derivatives, are toxic and can be absorbed through the skin. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Experimental Protocols and Data

Table 1: General Optimization Parameters for a Hypothetical Palladium-Catalyzed Cyclization
ParameterInitial ConditionOptimized RangeRationale
Catalyst Loading 5 mol%1-5 mol%Lowering catalyst loading can reduce costs and minimize side reactions.
Ligand PPh₃Xantphos, dppfBulky, electron-rich ligands can improve catalyst stability and selectivity.
Base K₂CO₃Cs₂CO₃, K₃PO₄A stronger, non-nucleophilic base can improve reaction rates.
Solvent TolueneDioxane, DMF, DMSOThe optimal solvent depends on the specific reaction and can influence solubility and reaction mechanism.[3][4]
Temperature 80 °C80-120 °CHigher temperatures may be needed to overcome the deactivating effect of the fluorine atoms.
Concentration 0.1 M0.01-0.1 MHigher dilution can favor intramolecular cyclization over intermolecular side reactions.

General Experimental Workflow for Optimization

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Iteration start Assemble Reaction Components: - Difluoroaniline - Reaction Partner - Solvent - Base - Catalyst/Ligand reaction Run Reaction at Initial Conditions start->reaction monitor Monitor by TLC/LC-MS reaction->monitor Time points analysis Analyze Results: - Conversion - Yield - Purity monitor->analysis decision Optimization Needed? analysis->decision troubleshoot Consult Troubleshooting Guide decision->troubleshoot Yes end Successful Cyclization decision->end No optimize Systematically Vary One Parameter: - Temperature - Solvent - Catalyst - Base troubleshoot->optimize optimize->reaction New Conditions

Caption: A systematic workflow for optimizing difluoroaniline cyclization reactions.

Troubleshooting Logic Diagram

troubleshooting start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products workup_issue Work-up/Isolation Issues start->workup_issue check_reagents Check Reagent Purity & Activity low_yield->check_reagents dilute Dilute Reaction side_products->dilute check_aq_layer Back-extract Aqueous Layer workup_issue->check_aq_layer check_conditions Verify Reaction Conditions (T, atm) check_reagents->check_conditions If OK increase_temp Increase Temperature check_conditions->increase_temp If OK change_base Use Stronger Base increase_temp->change_base If no improvement lower_temp Lower Temperature dilute->lower_temp If still complex screen_catalyst Screen Catalysts/Ligands lower_temp->screen_catalyst If regioisomers protecting_group Use Protecting Groups screen_catalyst->protecting_group If other reactive sites check_volatility Check Cold Trap for Volatiles check_aq_layer->check_volatility If not found change_purification Change Purification Method (e.g., Alumina, Crystallization) check_volatility->change_purification If still low yield

References

Technical Support Center: Purification of 5,7-Difluorobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,7-Difluorobenzo[d]thiazol-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of fluorinated heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively.

The introduction of two fluorine atoms onto the benzothiazole scaffold at the 5 and 7 positions significantly alters the molecule's electronic properties, pKa, and intermolecular interactions. These changes can lead to unique and sometimes challenging purification scenarios compared to their non-fluorinated analogs. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Recrystallization Challenges

Recrystallization is often the first line of defense for purifying solid compounds. However, the unique properties of this compound derivatives can lead to common issues.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the cooling solvent as a liquid phase (an oil) rather than a solid crystalline lattice.[1] This typically occurs when the solute is too soluble in the hot solvent or when the melting point of your compound (especially if impure) is lower than the boiling point of the solvent.[2] Fluorinated compounds can have lower melting points than their non-fluorinated counterparts, making this a more frequent issue.

Causality & Solution Workflow:

  • Re-heat and Add More Solvent: The immediate course of action is to heat the solution to re-dissolve the oil. Then, add more of the primary solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.[1] This lowers the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point.

  • Slow Cooling is Crucial: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulation of the flask can help to slow down the cooling process.

  • Change the Solvent System: If oiling persists, the solvent system is likely not optimal. You need a solvent in which your compound is highly soluble when hot but sparingly soluble when cold. A two-solvent system is often effective here.[3]

    • Protocol for Two-Solvent Recrystallization:

      • Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or dichloromethane).

      • While the solution is still hot, add a "non-solvent" (one in which your compound is poorly soluble, e.g., water or n-hexane) dropwise until you observe persistent cloudiness.[3]

      • Add a few drops of the first solvent to make the solution clear again.

      • Allow the solution to cool slowly.

The following diagram illustrates the decision-making process for troubleshooting "oiling out":

G start Compound 'Oils Out' step1 Re-heat to dissolve oil start->step1 step2 Add more of the primary solvent step1->step2 step3 Cool slowly step2->step3 outcome1 Crystals form step3->outcome1 Success outcome2 Oiling out persists step3->outcome2 Failure step4 Switch to a two-solvent system (e.g., Ethanol/Water or DCM/Hexane) outcome2->step4 step4->step1

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q2: I'm struggling to find a suitable solvent for recrystallization. Can you provide some starting points?

A2: Selecting the right solvent is key. Based on the structure of this compound, which has both polar (amine) and non-polar (difluorophenyl) characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. For fluorinated aromatic compounds, common choices include alcohols, ketones, and esters, often with water or alkanes as the anti-solvent.[2][4]

Table 1: Recommended Starting Solvents for Recrystallization Screening

Solvent SystemTypeRationale & Comments
Ethanol/WaterTwo-solventEthanol is a good solvent for many benzothiazole derivatives.[5][6] Water acts as an effective anti-solvent. This is a very common and effective system.
Acetone/HexaneTwo-solventAcetone solubilizes the polar functionalities, while hexane precipitates the compound upon cooling. Good for removing non-polar impurities.
Dichloromethane (DCM)/HexaneTwo-solventA good option for less polar derivatives. The compound is dissolved in a minimal amount of DCM, and hexane is added to induce crystallization.[2]
Ethyl AcetateSingle-solventCan be effective if the solubility difference between hot and cold is significant.
MethanolSingle-solventSimilar to ethanol, often used for recrystallizing benzothiazole derivatives.[7]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • To each tube, add a different solvent dropwise from the list above at room temperature until the solid just dissolves.

  • If the solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the solid is poorly soluble, heat the test tube gently. If it dissolves when hot, it's a good candidate.

  • Cool the tubes that formed a clear solution upon heating to room temperature, then in an ice bath, and observe for crystal formation.

Section 2: Column Chromatography Challenges

Column chromatography is a powerful tool for separating complex mixtures. However, the basicity of the 2-amino group and the electronic effects of the fluorine atoms can present challenges.

Q3: My compound is streaking badly on a silica gel column. What is causing this and how can I improve the separation?

A3: Streaking or tailing of basic compounds like 2-aminobenzothiazoles on silica gel is a classic problem. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[8] These acidic sites can strongly and sometimes irreversibly interact with the basic amine group of your molecule, leading to poor peak shape and difficult elution.

Solutions to Mitigate Tailing:

  • Use a Mobile Phase Additive: The most common solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase, but it is more volatile and has a strong odor.

  • Switch to a Different Stationary Phase:

    • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Basic alumina is often an excellent choice for purifying basic compounds like amines as it minimizes the strong acidic interactions that cause tailing on silica.[9]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often very effective for purifying polar and fluorinated compounds. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to protonate the amine, which can improve peak shape. However, be aware that the stability of your compound under these acidic conditions should be considered.[10][11][12][13][14]

Table 2: Comparison of Stationary Phases for Purifying this compound Derivatives

Stationary PhaseMobile PhaseAdvantagesDisadvantages
Silica Gel Hexane/Ethyl Acetate + 0.5% TEAInexpensive, widely available.Prone to tailing with basic compounds. Can be acidic and cause degradation of sensitive compounds.
Basic Alumina Hexane/Ethyl AcetateExcellent for basic compounds, eliminates tailing.Can be less forgiving with very polar compounds.
Reverse-Phase (C18) Water/Acetonitrile + 0.1% Formic AcidExcellent for polar and fluorinated compounds, often provides different selectivity than normal phase.Requires removal of aqueous mobile phase from fractions. Potential for compound instability in acidic mobile phase.
Q4: I'm having trouble separating my desired product from a very similar impurity. How can I improve the resolution?

A4: This is a common challenge, often arising from the presence of regioisomers or closely related byproducts from the synthesis. The synthesis of 2-aminobenzothiazoles from anilines can sometimes yield impurities that are structurally very similar to the target molecule.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase:

    • Fine-tune the solvent strength: Use a shallower gradient or an isocratic elution with a solvent system that gives a retention factor (Rf) of around 0.2-0.3 for your target compound on TLC.

    • Change the solvent selectivity: Instead of a simple hexane/ethyl acetate system, try incorporating a third solvent with different properties, such as dichloromethane (DCM) or methanol. A common mobile phase system is a gradient of hexane and ethyl acetate.[5] For example, a mixture of Hexane/Ethyl Acetate/DCM can sometimes provide the selectivity needed to separate closely eluting spots.

  • Use High-Performance Flash Chromatography: Modern automated flash chromatography systems with high-efficiency columns can provide significantly better resolution than traditional gravity columns.

  • Consider Reverse-Phase HPLC: For very challenging separations, preparative reverse-phase HPLC is often the most powerful tool. The different separation mechanism compared to normal-phase chromatography can often resolve impurities that are inseparable on silica or alumina.

The following diagram outlines a general workflow for developing a column chromatography purification method:

G start Crude Product Mixture tlc Run TLC with Hexane/Ethyl Acetate start->tlc tailing Observe Tailing? tlc->tailing separation Good Separation? tailing->separation No add_tea Add 0.5% TEA to eluent tailing->add_tea Yes run_column Run Column Chromatography separation->run_column Yes optimize_eluent Optimize eluent system (e.g., add DCM or switch to reverse phase) separation->optimize_eluent No add_tea->tlc try_alumina Try Basic Alumina add_tea->try_alumina Tailing persists try_alumina->tlc pure_product Pure Product run_column->pure_product optimize_eluent->tlc failure Separation still poor optimize_eluent->failure

Caption: Workflow for developing a column chromatography method for basic compounds.

Section 3: Compound Stability and Handling
Q5: Is my this compound derivative stable during purification and storage?

A5: While the benzothiazole ring is generally robust, the 2-amino functionality can be susceptible to degradation under certain conditions.

  • pH Sensitivity: The 2-amino group is basic and can be protonated in acidic conditions. While this can be beneficial for reverse-phase chromatography, prolonged exposure to strong acids should be avoided. Similarly, strong basic conditions could potentially lead to degradation, although this is less common. The stability of silica-based columns is also a consideration, as they can dissolve at high pH.[11][12][13][14]

  • Oxidative Stability: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities. It is good practice to handle these compounds under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged heating.

  • Storage: For long-term storage, it is recommended to keep the solid compound in a cool, dark, and dry place. Solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.

References

how to increase the regioselectivity of reactions with 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5,7-Difluorobenzo[d]thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses the fundamental principles governing the reactivity of this compound, which are crucial for predicting reaction outcomes and designing successful experiments.

Q1: What are the primary reactive sites on this compound and what are the conflicting electronic effects at play?

A1: The molecule has three primary sites for potential reactions: the exocyclic 2-amino group and the C4 and C6 positions on the benzene ring. Understanding the electronic interplay is key to controlling regioselectivity.

  • 2-Amino Group: This is a strong electron-donating group (+R effect) and a primary nucleophile. It will readily undergo acylation, alkylation, and other standard amine reactions.[1][2] In acidic media, it protonates to form an -NH3+ group, which becomes a powerful deactivating, meta-directing group, fundamentally altering the ring's reactivity.

  • Fluorine Substituents (C5 & C7): Fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This deactivates the entire aromatic system, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS).[3] However, they also possess lone pairs that can be donated through resonance (+R effect), directing incoming electrophiles to their ortho and para positions.[4][5][6]

    • The C5-F directs to C4 (ortho) and C6 (ortho).

    • The C7-F directs to C6 (ortho).

  • Fused Thiazole Ring: The heterocyclic thiazole ring is generally electron-withdrawing, further deactivating the attached benzene ring towards EAS.[7][8]

This combination of effects leads to a highly electron-deficient benzene ring, making electrophilic substitution challenging and regioselectivity difficult to predict without experimental optimization.

G start Starting Material 5,7-Difluoro... protect Step 1: Protect Amine (e.g., with Boc₂O) start->protect eas Step 2: Electrophilic Aromatic Substitution (e.g., NBS for Bromination) protect->eas Bulky Boc group blocks C6 position deprotect Step 3: Deprotect Amine (e.g., with TFA) eas->deprotect product Product C4-Substituted Isomer deprotect->product

References

Technical Support Center: Synthesis of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your products.

Introduction to 2-Aminobenzothiazole Synthesis

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The most common synthetic routes, such as the Hugershoff reaction and its modifications, involve the reaction of anilines with a thiocyanate source, followed by oxidative cyclization. While seemingly straightforward, these methods are often plagued by competing side reactions and purification challenges. This guide will address these pitfalls in a practical, question-and-answer format, grounded in mechanistic principles and supported by established protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges faced during the synthesis of 2-aminobenzothiazoles.

Q1: My reaction mixture is turning dark brown or black, and the yield is very low. What is happening and how can I prevent it?

A: The dark discoloration is likely due to the formation of "aniline black" and other polymeric oxidation byproducts. This is a common issue when working with anilines, especially under strong oxidizing conditions.

  • Causality: Anilines are susceptible to over-oxidation, leading to the formation of colored, high-molecular-weight polymers. This is often exacerbated by excessive oxidant, high temperatures, and the presence of metallic impurities.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature, especially during the addition of the oxidizing agent (e.g., bromine). For the Hugershoff reaction, it is crucial to keep the temperature below 10°C during bromine addition.

    • Oxidant Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of bromine can promote both polymerization and unwanted aromatic bromination.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (eg., nitrogen or argon) can minimize air oxidation of sensitive anilines and intermediates.

    • Purity of Starting Materials: Ensure the aniline starting material is pure and free from colored impurities that can catalyze polymerization.

Q2: I am observing a significant amount of a byproduct at the para-position of my aniline. How can I avoid this?

A: This is a classic example of a competing electrophilic aromatic substitution reaction, specifically para-thiocyanation. This is particularly problematic when the para-position of the aniline is unsubstituted.

  • Causality: In the presence of an oxidizing agent and a thiocyanate source, direct electrophilic thiocyanation of the electron-rich aniline ring can occur, competing with the desired formation of the arylthiourea intermediate.

  • Troubleshooting Steps:

    • Two-Step Procedure: The most effective way to prevent this is to first synthesize and isolate the arylthiourea from the aniline and thiocyanate salt in a separate step. The purified arylthiourea is then subjected to oxidative cyclization. This decouples the two competing reactions.

    • Protecting Groups: While more synthetically demanding, protection of the para-position with a removable group can be considered in specific cases.

Q3: My synthesis with a 3-substituted aniline is giving me a mixture of isomers. How can I control the regioselectivity?

A: The cyclization of a thiourea derived from a 3-substituted aniline can lead to the formation of both 5- and 7-substituted 2-aminobenzothiazoles.

  • Causality: The intramolecular electrophilic aromatic substitution can occur at either of the two available ortho-positions to the amino group. The ratio of the resulting regioisomers is often influenced by the steric and electronic nature of the substituent.[1]

  • Troubleshooting Steps:

    • Steric Hindrance: Larger substituents at the 3-position will generally favor the formation of the less sterically hindered 7-substituted isomer.

    • Directed Ortho-Metalation: For precise control, consider alternative synthetic strategies such as directed ortho-metalation to functionalize a specific position before building the thiazole ring.

    • Alternative Starting Materials: Using starting materials with pre-installed directing groups can favor the formation of a single isomer.

Q4: I am seeing an N-acetylated byproduct in my final product. What is the source and how do I prevent it?

A: N-acetylation is a common side reaction when using acetic acid as a solvent or catalyst, especially at elevated temperatures.[2]

  • Causality: The amino group of the 2-aminobenzothiazole product is nucleophilic and can react with acetylating agents. Acetic acid itself can act as an acetylating agent, particularly at higher temperatures.

  • Troubleshooting Steps:

    • Alternative Solvents: If possible, use non-acetylating solvents.

    • Minimize Acetic Acid: If acetic acid is necessary as a catalyst, use the minimum effective amount.

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor the N-acetylation reaction.

    • Reagent Purity: Ensure that other reagents and solvents are free from acetic anhydride impurities.

Troubleshooting Guide: Deeper Dive

This section provides more detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield of Arylthiourea Intermediate

Symptoms:

  • Low isolated yield of the arylthiourea after reaction of aniline and thiocyanate.

  • Presence of unreacted aniline in the crude product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Reaction Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.
Equilibrium Limitations The formation of arylthiourea from aniline and thiocyanate is often an equilibrium process. Using a slight excess of the thiocyanate salt can help to drive the equilibrium towards the product.
Poor Solubility If the reactants have poor solubility in the chosen solvent, the reaction rate will be slow. Consider using a co-solvent to improve solubility.
Problem 2: Formation of a Sulfonated Byproduct

Symptoms:

  • Presence of a highly polar byproduct, often insoluble in common organic solvents.

  • Mass spectrometry data indicating the addition of an SO₃H group.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Reaction with Concentrated Sulfuric Acid This is a known side reaction in the Hugershoff synthesis when using concentrated sulfuric acid as the solvent, especially at elevated temperatures.[3]
High Reaction Temperature Sulfonation of the aromatic ring is favored at higher temperatures.
Solution: Carefully control the reaction temperature, ideally keeping it between 30°C and 60°C. For substrates that require higher temperatures for cyclization, monitor the reaction closely and minimize the reaction time.
Problem 3: Difficulty in Product Purification

Symptoms:

  • Oily or tarry crude product.

  • Multiple spots on TLC that are difficult to separate.

  • Product is a persistent off-white to brown color.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Presence of Polymeric Byproducts As discussed in the FAQs, "aniline black" and other polymers can make purification difficult.
Residual Starting Materials and Intermediates Incomplete reactions will lead to a mixture of starting materials, intermediates, and the final product.
Oxidation of the Product 2-aminobenzothiazoles can be susceptible to air oxidation, leading to colored impurities.
Purification Strategy:
Recrystallization: This is the most common method for purifying 2-aminobenzothiazoles. Suitable solvents include ethanol, methanol, or mixtures of ethanol/water or acetone/water. For colored impurities, treating the hot solution with activated charcoal before filtration can be effective.
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase should be optimized based on the polarity of the product and impurities.

Key Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of 2-aminobenzothiazoles.

Protocol 1: Two-Step Synthesis of 2-Amino-6-methylbenzothiazole via Hugershoff Reaction

This protocol minimizes the formation of para-substituted byproducts by separating the formation of the arylthiourea from the cyclization step.

Step 1: Synthesis of 1-(p-tolyl)thiourea

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (50 mL) by gentle heating.

  • Cool the solution to room temperature and add ammonium thiocyanate (8.4 g, 0.11 mol).

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture in an ice bath. The solid 1-(p-tolyl)thiourea will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol if necessary.

Step 2: Oxidative Cyclization to 2-Amino-6-methylbenzothiazole

  • In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the dried 1-(p-tolyl)thiourea (16.6 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-methylbenzothiazole.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Load the Sample: Dissolve the crude 2-aminobenzothiazole in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or acetone. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Process: Diagrams and Data

To further clarify the concepts discussed, the following diagrams and tables are provided.

Diagram 1: The Hugershoff Reaction and a Key Side Reaction

Hugershoff_Reaction cluster_main Hugershoff Reaction Pathway cluster_side Competing Side Reaction Aniline Aniline Arylthiourea Arylthiourea Intermediate Aniline->Arylthiourea Step 1 Thiocyanate NH4SCN Thiocyanate->Arylthiourea Product 2-Aminobenzothiazole Arylthiourea->Product Step 2: Oxidative Cyclization Bromine Br2 / Acetic Acid Bromine->Product Aniline_side Aniline Para_product para-Thiocyanated Aniline Aniline_side->Para_product Electrophilic Aromatic Substitution Thiocyanate_side NH4SCN Thiocyanate_side->Para_product Oxidant_side Oxidizing Agent (e.g., Br2) Oxidant_side->Para_product

Caption: The desired two-step Hugershoff reaction versus the competing para-thiocyanation side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2-Aminobenzothiazole Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, MS) Start->Analyze_Byproducts Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Purity->Optimize_Stoichiometry Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Purification Improve Purification Method Analyze_Byproducts->Purification Success Improved Yield Optimize_Stoichiometry->Success Optimize_Temp->Success Optimize_Time->Success Purification->Success

Caption: A systematic approach to troubleshooting low product yields in 2-aminobenzothiazole synthesis.

Table 1: Common Impurities and their Spectroscopic Signatures
Impurity1H NMR (DMSO-d6, δ ppm)Key IR (cm-1)Mass Spec (m/z)
Aniline ~6.5-7.2 (m, Ar-H), ~5.0 (br s, NH2)~3400-3200 (N-H stretch)93 [M]+
Phenylthiourea ~7.2-7.6 (m, Ar-H), ~9.6 (s, NH), ~7.5 (br s, NH2)~3400-3100 (N-H stretch), ~1540 (C=S stretch)152 [M]+
2-Mercaptobenzothiazole ~7.2-8.0 (m, Ar-H), ~13.8 (br s, SH)~2600-2500 (S-H stretch)167 [M]+

References

Technical Support Center: Strategies to Overcome Poor Solubility of 5,7-Difluorobenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5,7-Difluorobenzo[d]thiazol-2-amine analogs. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of poor aqueous solubility often encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental physicochemical properties of this compound analogs that contribute to their poor solubility.

Q1: What makes this compound and its analogs inherently poorly soluble?

A1: The low solubility stems from a combination of structural features:

  • High Crystallinity: The planar and rigid aromatic benzothiazole core allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to overcome this lattice energy and dissolve the compound.

  • Increased Lipophilicity: Fluorine is the most electronegative element, and its substitution onto the benzene ring significantly increases the lipophilicity (fat-solubility) of the molecule.[1][2] This enhanced lipophilicity often leads to reduced aqueous solubility.[2]

  • Hydrophobic Nature: While the 2-amine group provides a site for hydrogen bonding, the overall large, aromatic surface is hydrophobic, disfavoring interaction with water.

Q2: How do the fluorine atoms at the 5 and 7 positions specifically impact solubility?

A2: The strategic placement of fluorine atoms can modulate several properties. While often increasing lipophilicity, fluorine substitution can also lower the pKa of nearby basic groups, making them less basic.[1][3] For the 2-amine group, this means a lower pH is required to achieve protonation, a key mechanism for solubility enhancement. This electronic effect is a critical consideration when developing pH-adjustment strategies.

Q3: My compound is an amine. Shouldn't it be soluble in acidic aqueous solutions?

A3: Yes, the presence of the basic 2-amine group is the most valuable "handle" for improving solubility.[4][5] By lowering the pH of the aqueous medium, the amine group becomes protonated, forming a positively charged ammonium salt. These ionic salt forms are generally much more water-soluble than the neutral free base.[6][7][8] However, if the overall lipophilicity of the analog is extremely high, even salt formation may not be sufficient to achieve the desired concentration in purely aqueous media without further formulation efforts.

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A4: This is a crucial distinction for experimental design.

  • Kinetic Solubility: Measures the concentration at which a compound, typically added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It's a high-throughput measurement often used in early discovery but can overestimate true solubility.[9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended period (usually 24-48 hours) of agitation with an excess of the solid compound.[10][11] It is the "gold standard" measurement.

For biopharmaceutical characterization, thermodynamic solubility is more relevant.[10] For screening assays, kinetic solubility is often a practical starting point.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

This section provides a logical workflow for addressing solubility issues encountered during experiments.

Initial Solubility Troubleshooting Workflow

This decision tree guides the user from initial observation of insolubility to a series of escalating intervention strategies.

Solubility_Troubleshooting Start Problem: Compound is insoluble or precipitates in aqueous buffer. Check_Stock Step 1: Verify Stock Solution Is the compound fully dissolved in your organic stock (e.g., DMSO)? Start->Check_Stock Stock_No Action: Use fresh, high-purity solvent. Apply gentle heat (40-50°C) or sonication. Consider a different stock solvent (e.g., DMF, NMP). Check_Stock->Stock_No No Stock_Yes Stock solution is clear. Check_Stock->Stock_Yes Yes Stock_No->Check_Stock pH_Mod Step 2: pH Modification Is your compound a basic amine? (Yes, for this class of compounds) Stock_Yes->pH_Mod pH_Action Action: Lower Buffer pH Decrease pH in 0.5 unit increments (e.g., 7.4 -> 6.9 -> 6.4). Prepare a salt form of the API. pH_Mod->pH_Action Check_Sol_1 Is solubility now sufficient? pH_Action->Check_Sol_1 Cosolvent Step 3: Introduce Co-solvents Can your assay tolerate a low percentage of organic solvent? Check_Sol_1->Cosolvent No Success Success: Proceed with experiment. Check_Sol_1->Success Yes Cosolvent_Action Action: Add a Co-solvent Titrate DMSO, Ethanol, or PEG 400 into the buffer (start at 0.5-1%, max 5%). Cosolvent->Cosolvent_Action Check_Sol_2 Is solubility now sufficient? Cosolvent_Action->Check_Sol_2 Advanced Step 4: Advanced Formulation Is further enhancement required for in vivo studies or challenging assays? Check_Sol_2->Advanced No Check_Sol_2->Success Yes Advanced_Action Action: Explore Formulations - Cyclodextrin Complexation - Nanosuspensions - Solid Dispersions Advanced->Advanced_Action Failure Consult Formulation Specialist Consider structural modification (medicinal chemistry). Advanced_Action->Failure

Caption: A decision tree for troubleshooting poor compound solubility.

Q&A for Troubleshooting Scenarios

Q5: I'm preparing a 10 mM stock in DMSO, but I see solid particles. What should I do?

A5: First, ensure your DMSO is anhydrous and high-purity. Water contamination can significantly reduce the solubility of hydrophobic compounds. Try gentle warming (up to 50°C) and vortexing or sonication. If it still doesn't dissolve, 10 mM may be above its solubility limit even in DMSO. You may need to work with a lower concentration stock (e.g., 1 or 5 mM) or test alternative solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Q6: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (pH 7.4). What is the quickest fix?

A6: This is a classic sign of a compound "crashing out." The two most direct strategies are:

  • pH Adjustment: Since this compound is basic, lowering the buffer pH is the most effective first step.[12] Try preparing your assay buffer at pH 6.5 or 6.0. This protonates the amine, forming a more soluble salt.[13][14] Always confirm that the pH change does not affect your assay's biological components.

  • Use of Co-solvents: If pH modification is not possible or insufficient, incorporate a small percentage of a water-miscible organic co-solvent into your final assay buffer.[15] Start with 1-2% DMSO or ethanol. This increases the overall solvating power of the buffer. Be cautious, as co-solvents can impact protein function at higher concentrations.

Q7: I need to achieve a high concentration for an in vivo study, and simple pH/co-solvent adjustments are not enough. What's next?

A7: For high-concentration dosing solutions, advanced formulation strategies are necessary. The most common approaches for this class of compounds would be:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate your hydrophobic drug molecule in their central cavity, forming a water-soluble "inclusion complex".[16][17][18][19] This is a highly effective method for increasing aqueous solubility.

  • Nanosuspensions: This technique involves reducing the particle size of your drug to the sub-micron range.[20][21] The vast increase in surface area enhances the dissolution rate and saturation solubility.[22]

  • Solid Dispersions: In this method, the drug is dispersed within a hydrophilic polymer matrix.[23][24][25] This prevents the drug from crystallizing and improves its wettability and dissolution rate.[23]

Comparative Data on Solubilization Strategies
StrategyMechanismTypical Concentration IncreaseProsCons
pH Adjustment Forms a more soluble salt of the basic amine group.[8][13][14]10 to 1,000-foldSimple, cost-effective, well-established.[26]Only for ionizable compounds; risk of precipitation if pH changes.
Co-solvents Increases the polarity of the bulk solvent.[15]2 to 50-foldSimple to implement for in vitro assays.Can interfere with biological assays; limited toxicity for in vivo use.
Cyclodextrins Forms a water-soluble host-guest inclusion complex.[16][19]10 to >10,000-foldHigh solubilization potential; reduces toxicity.[17]Requires specific molar ratios; can be expensive.
Nanosuspensions Increases surface area, enhancing dissolution velocity.[20][21]Variable; enhances dissolution rate significantlyApplicable to nearly all insoluble drugs; suitable for IV administration.[20][27]Requires specialized equipment (homogenizers, mills); stability can be an issue.
Solid Dispersions Disperses drug in a hydrophilic carrier, preventing crystallization.[23][24]10 to 100-foldImproves dissolution and bioavailability.[23]Can have physical stability issues (recrystallization); requires specific polymers.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for implementing the key solubilization strategies.

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol helps determine the optimal pH for solubilizing your compound.

Objective: To measure the thermodynamic solubility of a this compound analog across a range of pH values.

Materials:

  • Your test compound (solid powder)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Analytical balance, shaker/incubator, microcentrifuge

  • HPLC system with UV detector

Methodology:

  • Preparation: Prepare a set of buffers at various pH values (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. The solid should be clearly visible at the bottom.

  • Equilibration: Tightly seal the tubes and place them in a shaker/incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This step is critical to reach thermodynamic equilibrium.[10]

  • Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove a known aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with mobile phase to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the compound concentration.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. The resulting curve will show the pH at which solubility is maximal.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common lab-scale method for creating a solubilized formulation using HP-β-CD.

Objective: To prepare a 1:1 molar ratio inclusion complex of a test compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Cyclodextrin_Workflow cluster_preparation Preparation cluster_complexation Complexation cluster_finalization Finalization process process input input output output A Calculate Molar Amounts (1:1 ratio of Drug:HP-β-CD) B Dissolve HP-β-CD in aqueous buffer A->B C Dissolve Drug in minimal organic solvent (e.g., Ethanol) A->C D Add drug solution dropwise to stirring HP-β-CD solution B->D C->D E Stir mixture for 24-48 hours at constant temperature D->E F Remove organic solvent (e.g., rotary evaporation) E->F G Filter solution (0.22 µm) to remove uncomplexed drug F->G H Aqueous Solution of Drug-CD Complex G->H

Caption: Workflow for preparing a drug-cyclodextrin inclusion complex.

Methodology:

  • Calculation: Calculate the mass of your compound and HP-β-CD required for a 1:1 molar ratio.

  • Dissolve Cyclodextrin: In a flask, dissolve the calculated mass of HP-β-CD in the desired aqueous buffer (e.g., saline or PBS). Stir until the solution is clear.

  • Dissolve Compound: In a separate small vial, dissolve the calculated mass of your compound in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Complexation: While vigorously stirring the HP-β-CD solution, add the drug solution dropwise. The solution may become slightly hazy.

  • Equilibration: Seal the flask and allow it to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.[28]

  • Solvent Removal: If an organic solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator).

  • Purification & Sterilization: Filter the final solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated drug and to sterilize the solution for biological assays. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

Part 4: References

  • Mura, P. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. 16

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. 13

  • Garg, A., et al. (2014). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. 20

  • IJPSR. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. 29

  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. 17

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. ResearchGate. 18

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 15

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. 19

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. --INVALID-LINK--

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. 1

  • Brown, T. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. American Pharmaceutical Review. 26

  • GPSR. (2022). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. 28

  • Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre. 22

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC - NIH. 23

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. 30

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. IJTSRD. 31

  • MilliporeSigma. (2023). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. 32

  • University of Sheffield. (n.d.). Solubility and pH of amines. Department of Chemistry. 33

  • ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. 34

  • MDPI. (2022). Solid Dispersions for Drug Delivery: Applications and Preparation Methods. MDPI. 24

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. 14

  • IJPSR. (2013). SOLID DISPERSIONS: A REVIEW ON DRUG DELIVERY SYSTEM AND SOLUBILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. 6

  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 35

  • Morakul, B., et al. (2021). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Molecules. 27

  • Alsenz, J., & Kansy, M. (2007). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. 9

  • RJPDFT. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 7

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 8

  • Al-Rashida, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. 3

  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. 36

  • Singh, I., et al. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. 37

  • Allen, R. J., & Box, K. J. (2005). Method for determining solubility of a chemical compound. Google Patents. 38

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals. 39

  • Veseli, A., et al. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. 10

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 11

  • ResearchGate. (n.d.). Synthetic strategies for the synthesis of 2-substituted benzothiazole derivatives. ResearchGate. 40

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. 41

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. 42

  • BenchChem. (2025). Technical Support Center: Characterization of 5,6-Difluorobenzo[d]thiazol-2-amine Derivatives. BenchChem. 43

  • NIH. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. 44

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. 4

  • Indian Journal of Pharmaceutical Education and Research. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ijper.org. 45

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Solubility of Things. 5

  • ResearchGate. (2015). Study of pH-dependent drugs solubility in water. ResearchGate. 46

  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients. 47

  • Pobudkowska, A., & Pączkowska, M. (2015). Study of pH-dependent drugs solubility in water. Semantic Scholar. 48

  • BenchChem. (2025). Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays. BenchChem. 12

  • Pharma Excipients. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients. 49

References

Technical Support Center: Minimizing Byproduct Formation in the Bromination of 5,7-Difluorobenzo[d]thiazol-2-amine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective halogenation of advanced pharmaceutical intermediates. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering challenges with the bromination of 5,7-Difluorobenzo[d]thiazol-2-amine and its precursors. Our goal is to provide actionable, field-proven insights to help you minimize byproduct formation and maximize the yield of your target molecule, 6-bromo-5,7-Difluorobenzo[d]thiazol-2-amine.

The electrophilic aromatic substitution (EAS) on an electron-deficient, multi-substituted aromatic system presents a significant synthetic challenge.[1][2] The presence of two strongly deactivating fluorine atoms requires carefully controlled conditions to achieve high regioselectivity and prevent unwanted side reactions. This guide consolidates best practices and troubleshooting strategies to navigate this complex reaction.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of this specific bromination reaction.

Q1: What are the most likely byproducts in this reaction and why do they form?

A1: The primary byproduct of concern is the di-brominated species, likely 4,6-dibromo-5,7-Difluorobenzo[d]thiazol-2-amine. This occurs because the initial product, 6-bromo-5,7-Difluorobenzo[d]thiazol-2-amine, is still susceptible to further electrophilic attack. Although the bromine atom is a deactivating group, the reaction conditions required to brominate the starting material can be harsh enough to force a second addition. Formation of other regioisomers is less common due to the strong directing effects of the fluorine atoms, but degradation of the starting material can occur under overly acidic or high-temperature conditions.

Q2: Why is N-Bromosuccinimide (NBS) generally recommended over elemental bromine (Br₂)?

A2: N-Bromosuccinimide (NBS) is the preferred brominating agent for substrates that are sensitive or prone to over-bromination.[3][4] The key advantage of NBS is that it provides a low, constant concentration of electrophilic bromine in situ, which helps to control the reaction rate and enhance selectivity.[5] Elemental bromine (Br₂), often used with a strong Lewis acid catalyst like FeBr₃, creates a highly reactive environment that can easily lead to the formation of multiple products and substrate degradation, especially with a deactivated ring system.[6][7] A comparison is provided in the table below.

Table 1: Comparison of Common Brominating Agents for Aromatic Systems

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reactivity Milder, more selectiveHighly reactive, less selective
Handling Crystalline solid, easier to handleCorrosive, volatile liquid
Catalyst Often requires only a mild acid or can be used without a catalyst on activated rings.[8]Typically requires a strong Lewis acid (e.g., FeBr₃, AlCl₃).[6]
Byproducts Succinimide (water-soluble, easily removed)HBr, potential for polybromination
Best For Activated to moderately deactivated rings, selective monobromination.[9]Deactivated rings, but with a high risk of over-reaction.

Q3: How do the fluorine substituents at the 5- and 7-positions direct the incoming bromine?

A3: The fluorine atoms are halogens, which are classic examples of ortho-, para-directing deactivators in electrophilic aromatic substitution.[9] They deactivate the ring by withdrawing electron density through the inductive effect, making the reaction slower. However, they direct incoming electrophiles to the ortho and para positions via resonance stabilization of the intermediate arenium ion. In this specific molecule, the C-6 position is para to the C-5 fluorine and ortho to the C-7 fluorine. This convergence of directing effects makes the C-6 position the most electronically favored site for electrophilic attack, leading to high regioselectivity under optimized conditions.

Q4: What is the most effective method for monitoring the reaction's progress to prevent byproduct formation?

A4: Thin-Layer Chromatography (TLC) is the most critical and practical tool for monitoring this reaction.[10] By carefully tracking the consumption of the starting material and the appearance of the desired product, you can quench the reaction at the precise moment that maximizes yield before significant byproduct formation begins.

  • TLC Setup: Use a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that provides good separation between the starting material, the product, and potential byproducts.

  • Execution: Spot the starting material as a reference on one lane. On a separate lane, spot the reaction mixture at regular intervals (e.g., every 15-30 minutes).

  • Analysis: The product, being more nonpolar than the starting amine (due to the added bromine), should have a higher Rf value. The reaction is complete when the starting material spot has disappeared. If a new, higher-Rf spot (potential di-bromo product) begins to appear while starting material is still present, the reaction conditions are too harsh.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Low or No Conversion of Starting Material.

Your TLC analysis shows a persistent spot for the this compound starting material even after several hours.

  • Cause A: Inactive Brominating Agent. NBS can decompose over time, especially if not stored properly in a cool, dark, and dry place.[11]

    • Solution: Use freshly opened or recrystallized NBS for the reaction. Impure NBS often has a yellow or brown tint, whereas pure NBS is a white solid.[5]

  • Cause B: Insufficient Electrophilicity. The difluorinated ring is strongly deactivated, and NBS alone may not be electrophilic enough to initiate the reaction efficiently at low temperatures.

    • Solution 1: Consider adding a catalytic amount of a mild acid. While strong Lewis acids are to be avoided, a proton source like a catalytic amount of sulfuric acid or trifluoromethanesulfonic acid can protonate NBS, increasing its electrophilicity.[3]

    • Solution 2: Gradually increase the reaction temperature. Allow the reaction to stir at 0°C for an hour, then let it slowly warm to room temperature. Monitor closely by TLC to ensure byproducts do not form as the temperature rises.[10]

  • Cause C: Solvent Choice. The choice of solvent can influence reactivity.

    • Solution: Anhydrous polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are often effective. DMF, in particular, can promote para-selectivity and may enhance the reaction rate.[11]

Problem 2: Formation of a Significant Di-brominated Byproduct.

Your TLC or crude NMR shows the desired monobrominated product along with a substantial amount of a second, less polar byproduct.

  • Cause A: Incorrect Stoichiometry. Using more than 1.0 equivalent of NBS will inevitably lead to over-bromination.

    • Solution: Carefully weigh the NBS and use no more than 1.0 to 1.05 equivalents relative to the limiting reagent.

  • Cause B: High Local Concentration of NBS. Adding the NBS all at once can create "hot spots" of high reactivity, promoting a second bromination on the newly formed product.

    • Solution: Add the solid NBS in small portions over a period of 30-60 minutes. This maintains a low and controlled concentration of the brominating agent.

  • Cause C: Reaction Temperature is Too High. Higher temperatures increase the reaction rate indiscriminately, reducing the selectivity between the first and second bromination events.

    • Solution: Maintain the reaction temperature at 0°C or below for the duration of the addition and stirring. Only warm the reaction if there is a clear issue with conversion (see Problem 1).

Problem 3: Observation of Starting Material Degradation or a Complex Mixture.

The reaction mixture turns dark, and the TLC plate shows multiple spots or streaking, indicating decomposition.

  • Cause A: Excessively Harsh Conditions. The use of strong acids or high temperatures can cause the sensitive benzothiazole ring system to degrade.

    • Solution: Avoid strong Lewis acids entirely. If an acid catalyst is necessary, use only a catalytic amount of a proton acid. Ensure the temperature does not exceed room temperature unless absolutely necessary and confirmed in small-scale optimization studies.

  • Cause B: Presence of Water. Water can react with the brominating agent and intermediates, leading to undesired side reactions.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Problem 4: Difficulty in Isolating the Product from Succinimide.

After workup, the crude product is contaminated with succinimide, the byproduct of NBS.

  • Cause: Succinimide has moderate solubility in some organic solvents but is highly soluble in water. Insufficient aqueous washing can lead to its precipitation during solvent removal.

  • Solution: During the aqueous workup, perform multiple washes with water or a dilute basic solution (e.g., saturated sodium bicarbonate). This will extract the acidic succinimide into the aqueous layer, leaving the desired product in the organic phase. A final wash with brine will help to remove residual water from the organic layer.

Visualized Workflow and Troubleshooting

The following diagrams provide a high-level overview of the experimental process and a decision tree for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_substrate Dissolve Substrate in Anhydrous Solvent cool Cool Reaction to 0 °C prep_substrate->cool add_nbs Add NBS (1.0 eq) in Portions cool->add_nbs Under N₂ Atmosphere monitor Monitor by TLC (Every 30 min) add_nbs->monitor quench Quench Reaction (e.g., with Na₂S₂O₃) monitor->quench Once SM is Consumed workup Aqueous Workup (Wash with H₂O/NaHCO₃) quench->workup extract Extract with Organic Solvent workup->extract purify Purify via Column Chromatography or Recrystallization extract->purify

Caption: General experimental workflow for selective monobromination.

troubleshooting_tree cluster_low Low Conversion Solutions cluster_byproducts Byproduct Solutions start Analyze Reaction Outcome (TLC / Crude NMR) outcome_low Low / No Conversion start->outcome_low Problem outcome_byproducts Byproducts Observed start->outcome_byproducts Problem outcome_ok Clean Product start->outcome_ok Success sol_reagent Use Fresh/Recrystallized NBS outcome_low->sol_reagent sol_temp Slowly Warm to RT outcome_low->sol_temp sol_cat Add Catalytic Acid outcome_low->sol_cat sol_stoich Check Stoichiometry (1.0 eq NBS) outcome_byproducts->sol_stoich sol_add Add NBS Portion-wise outcome_byproducts->sol_add sol_low_temp Maintain 0 °C or Lower outcome_byproducts->sol_low_temp

Caption: Decision tree for troubleshooting bromination reactions.

Recommended Experimental Protocol

This protocol is a robust starting point for achieving selective monobromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of substrate) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • NBS Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in 4-5 small portions over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once TLC analysis indicates the complete consumption of the starting material, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any excess bromine species.

  • Dilution & Extraction: Dilute the mixture with water and extract the product with an organic solvent like Ethyl Acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove succinimide, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 6-bromo-5,7-Difluorobenzo[d]thiazol-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 5,7-Difluorobenzo[d]thiazol-2-amine as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly specific enzyme inhibitors remains a cornerstone of therapeutic development. An inhibitor's value is defined not only by its potency against the intended target but, more critically, by its selectivity across a vast landscape of structurally similar enzymes. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] This guide focuses on a novel derivative, 5,7-Difluorobenzo[d]thiazol-2-amine , and outlines a rigorous, multi-phase workflow to validate its potential as a specific enzyme inhibitor.

For the purpose of this technical guide, we will hypothesize that based on structural similarities to known kinase inhibitors, this compound (hereafter referred to as BTZ-F2 ) is a potential inhibitor of Casein Kinase 1 Delta (CK1δ) . CK1δ is a serine-threonine kinase implicated in a multitude of cellular processes, including circadian rhythms, DNA repair, and cell proliferation.[2][3] Its dysfunction is linked to cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and sleep disorders, making it a compelling therapeutic target.[2][4][5][6]

This guide will compare the hypothetical performance of BTZ-F2 against a well-characterized, selective CK1δ inhibitor, PF-670462 , providing the experimental frameworks necessary for a comprehensive and objective evaluation.

Phase 1: Potency Determination via In Vitro Biochemical Assay

The Rationale: The first essential step is to confirm that BTZ-F2 directly inhibits the enzymatic activity of purified CK1δ and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the primary metric for this, representing the concentration of inhibitor required to reduce enzyme activity by 50%. A robust, high-throughput biochemical assay is the method of choice for this initial characterization. We will utilize a luminescence-based kinase assay that measures the depletion of ATP, a universal substrate for kinases.

Experimental Protocol: ATP-Glo™ Kinase Assay

This protocol is designed to determine the IC50 value of BTZ-F2 for recombinant human CK1δ.

  • Reagent Preparation:

    • Prepare a 2X CK1δ enzyme solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The precise enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[7][8]

    • Prepare a 2X substrate solution containing a specific peptide substrate for CK1δ and ATP at its Kₘ concentration. Using [ATP] at or near the Kₘ ensures that the resulting IC50 value is a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[9]

    • Prepare a serial dilution of BTZ-F2 and the reference inhibitor (PF-670462) in DMSO, followed by a further dilution in kinase buffer to create 4X inhibitor solutions.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for 0% activity.

    • Add 5 µL of the 2X CK1δ enzyme solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes. The reaction time must be within the initial velocity phase, where less than 10-15% of the substrate has been consumed.[8]

    • Stop the reaction and measure remaining ATP by adding 20 µL of ATP-Glo™ reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Hypothetical Performance Data
CompoundTargetIC50 (nM)
BTZ-F2 CK1δ45
PF-670462 (Reference) CK1δ15[10]

This hypothetical result suggests that BTZ-F2 is a potent inhibitor of CK1δ, albeit with slightly lower potency than the established inhibitor PF-670462.

G cluster_prep Protocol Step 1: Reagent Preparation cluster_assay Protocol Step 2: Assay Execution cluster_analysis Protocol Step 3: Data Analysis P1 Prepare Serial Dilution of BTZ-F2 in DMSO A1 Dispense Inhibitor Solutions to Plate P1->A1 P2 Prepare 2X CK1δ Enzyme Solution A2 Add Enzyme Solution P2->A2 P3 Prepare 2X Substrate Solution (Peptide + ATP at Km) A3 Initiate Reaction with Substrate/ATP Solution P3->A3 A1->A2 A2->A3 A4 Incubate at 30°C (Linear Phase) A3->A4 A5 Add ATP-Glo™ Reagent A4->A5 A6 Measure Luminescence A5->A6 D1 Normalize Data A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Figure 1: Workflow for In Vitro IC50 Determination.

Phase 2: Elucidating the Mechanism of Action (MOA)

The Rationale: The IC50 value is dependent on assay conditions, particularly the ATP concentration.[9] To understand the fundamental interaction between BTZ-F2 and CK1δ, we must determine its mechanism of action (MOA). Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. This is a critical piece of information for guiding further optimization and understanding potential off-target effects, as the ATP-binding site is highly conserved across the human kinome.[4][11]

Experimental Protocol: Kinetic Analysis

This experiment involves running the kinase assay with a matrix of concentrations for both the inhibitor (BTZ-F2) and the substrate (ATP).

  • Assay Setup:

    • Design a matrix of experiments where each concentration of BTZ-F2 (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 4x Kᵢ) is tested against a range of ATP concentrations (e.g., 0.25x Kₘ to 10x Kₘ).

    • Use the same assay format (ATP-Glo™) as in Phase 1, ensuring all measurements are taken during the initial velocity period.[7]

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • Visualize the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). The pattern of line intersections reveals the MOA:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).

G cluster_comp ATP-Competitive Inhibition cluster_noncomp Non-Competitive Inhibition Enzyme CK1δ ATP Site Substrate Site ATP ATP Substrate Peptide Substrate Product Phospho- Product Inhibitor BTZ-F2 (Inhibitor) Inhibitor_c BTZ-F2 Enzyme_c CK1δ ATP Site Substrate Site Inhibitor_c->Enzyme_c:atp Binds to ATP site, blocking ATP ATP_c ATP Inhibitor_nc BTZ-F2 Allosteric Allosteric Site Inhibitor_nc->Allosteric Binds to allosteric site, changes enzyme conformation Enzyme_nc CK1δ ATP Site Substrate Site Allosteric->Enzyme_nc

Figure 2: Common Kinase Inhibition Mechanisms.

Phase 3: Comprehensive Selectivity Profiling

The Rationale: This is the most critical phase in validating an inhibitor's specificity.[9] An inhibitor that is potent but promiscuous has limited therapeutic potential due to the high risk of off-target effects.[11] The goal is to quantify the activity of BTZ-F2 against a broad panel of other protein kinases. A standard approach is to screen the compound against a large panel (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM) and then determine the IC50 for any kinases that show significant inhibition.

Experimental Protocol: Kinome-wide Selectivity Scan
  • Primary Screen:

    • Submit BTZ-F2 to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Request a screen against a large panel of kinases at a single high concentration (e.g., 1 µM). The output is typically reported as "% Inhibition" or "Percent of Control".

  • Secondary Screen (IC50 Determination):

    • For any kinase that shows >50% inhibition in the primary screen, perform a full 10-point dose-response curve to determine the IC50 value, using an appropriate assay for that specific kinase.

    • Crucially, this panel should include the most closely related CK1 isoforms (α, ε, γ) to assess isoform-selectivity, as well as common off-targets for this chemical space.[4][12]

Hypothetical Selectivity Data
Kinase TargetBTZ-F2 IC50 (nM)PF-670462 IC50 (nM)Selectivity Fold (BTZ-F2) vs. CK1δ
CK1δ 45151x
CK1ε 95029021x
p38α >10,000>10,000>222x
CDK2 8,500Not Reported>188x
VEGFR2 >10,000Not Reported>222x

This hypothetical data demonstrates that BTZ-F2 is highly selective for CK1δ over other kinases, including the closely related CK1ε isoform. A high degree of selectivity is a hallmark of a promising therapeutic candidate.[13][14]

G Start BTZ-F2 (Test Compound) Screen Primary Screen: Test at 1µM against >100 Kinase Panel Start->Screen Decision Inhibition > 50%? Screen->Decision IC50 Secondary Screen: Determine full IC50 Dose-Response Curve Decision->IC50 Yes NoHit Record as Inactive Decision->NoHit No Report Generate Selectivity Profile (S-Score, KINOMEscan, etc.) IC50->Report NoHit->Report

Figure 3: Kinase Selectivity Profiling Workflow.

Phase 4: Cellular Target Engagement and Functional Validation

The Rationale: A compound can be a potent and selective inhibitor of a purified enzyme but fail to work in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux. Therefore, it is essential to demonstrate that BTZ-F2 can engage CK1δ inside living cells and produce a quantifiable, target-specific biological response. Since CK1δ is a key regulator of the circadian clock, its inhibition leads to a predictable lengthening of the circadian period.[10][12]

Experimental Protocol: Cell-Based Circadian Period Assay

This assay uses a human cell line (e.g., U2OS) engineered to express a luciferase reporter gene driven by the promoter of a core clock gene (e.g., PER2).

  • Cell Culture and Synchronization:

    • Plate U2OS-PER2::Luc cells in 96-well plates.

    • Once confluent, synchronize the cells' circadian rhythms by treating them with a high concentration of dexamethasone for 2 hours.

    • Wash the cells and replace the medium with recording medium containing luciferin.

  • Inhibitor Treatment and Data Collection:

    • Add BTZ-F2 or PF-670462 at various concentrations to the recording medium.

    • Place the plates in a luminometer integrated within a cell culture incubator and measure luminescence from each well every 10-30 minutes for 3-5 days.

  • Data Analysis:

    • Analyze the resulting luminescence time-series data to determine the period of the oscillation for each treatment condition.

    • Plot the change in period length versus inhibitor concentration to generate a dose-response curve.

Hypothetical Cellular Data
CompoundCellular Period Lengthening EC50 (nM)Max Period Lengthening (hours)
BTZ-F2 210+8.5 hours
PF-670462 (Reference) 75+9 hours[10]

A shift between biochemical IC50 and cellular EC50 is expected and reflects factors like cell permeability and target engagement. This result would confirm that BTZ-F2 is cell-permeable and engages CK1δ to modulate a key physiological pathway.

G cluster_pathway Core Circadian Clock Negative Feedback Loop BMAL1_CLOCK BMAL1/CLOCK Complex PER_CRY_mRNA PER/CRY mRNA BMAL1_CLOCK->PER_CRY_mRNA Transcription PER_CRY_Protein PER/CRY Protein (Cytoplasm) PER_CRY_mRNA->PER_CRY_Protein Translation CK1d CK1δ PER_CRY_Protein->CK1d PER_CRY_Nuc PER/CRY Protein (Nucleus) PER_CRY_Protein->PER_CRY_Nuc Nuclear Entry PER_CRY_P Phosphorylated PER/CRY Protein CK1d->PER_CRY_P Phosphorylation (Rate-Limiting Step) Degradation Ubiquitination & Degradation PER_CRY_P->Degradation PER_CRY_Nuc->BMAL1_CLOCK Inhibition Inhibitor BTZ-F2 Inhibitor->CK1d INHIBITS

Figure 4: Role of CK1δ in the Circadian Clock Pathway.

Conclusion and Forward Outlook

This guide presents a structured, four-phase validation workflow for assessing a novel compound, this compound (BTZ-F2), as a specific inhibitor of a hypothetical target, CK1δ. Through a logical progression of experiments—from initial potency and mechanistic studies to comprehensive selectivity profiling and functional cellular validation—a researcher can build a robust data package to support a compound's potential.

The hypothetical data presented herein would characterize BTZ-F2 as a potent, ATP-competitive, and highly selective inhibitor of CK1δ that is active in cells. This profile establishes it as a high-quality chemical probe for studying CK1δ biology and a promising starting point for a therapeutic drug discovery program. Subsequent steps would involve assessing its pharmacokinetic properties (ADME) and demonstrating efficacy in relevant animal models of disease.

References

A Comparative Guide to the Synthetic Routes of 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is recognized as a "privileged" structure, known for its ability to interact with a diverse range of biological targets. The strategic incorporation of fluorine atoms at the 5 and 7 positions can substantially improve a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comparative analysis of two primary synthetic routes to this valuable building block, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in making informed decisions for their synthetic campaigns.

Route 1: One-Pot Electrophilic Cyclization of 3,5-Difluoroaniline

This is the most direct and commonly employed method for the synthesis of 2-aminobenzothiazoles. It involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of a halogen, which acts as an oxidizing agent to facilitate the cyclization.

Reaction Scheme

A 3,5-Difluoroaniline D This compound A:e->D:w One-Pot Reaction B KSCN, Br₂ B:s->D:n C Glacial Acetic Acid C:n->D:s

Caption: One-pot synthesis of this compound.

Mechanistic Insights

The reaction proceeds through an initial electrophilic attack of in situ generated thiocyanogen ((SCN)₂) on the electron-rich aromatic ring of 3,5-difluoroaniline. The para-position to the amino group is the most activated site for this electrophilic substitution. The resulting thiocyanatoaniline intermediate then undergoes an intramolecular cyclization, where the amino group attacks the carbon of the thiocyanate moiety. A final tautomerization yields the stable 2-aminobenzothiazole ring system.

Detailed Experimental Protocol

Materials:

  • 3,5-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonia solution (25%)

  • Ethanol

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 3,5-difluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a 25% ammonia solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Route 2: Two-Step Synthesis via N-(3,5-Difluorophenyl)thiourea Intermediate

This alternative route involves the initial formation of a thiourea derivative from 3,5-difluoroaniline, followed by an oxidative intramolecular cyclization to form the benzothiazole ring.

Reaction Scheme

cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A 3,5-Difluoroaniline C N-(3,5-Difluorophenyl)thiourea A->C Reflux B NH₄SCN, HCl B->C D N-(3,5-Difluorophenyl)thiourea F This compound D->F 0 °C to RT E Br₂, Chloroform E->F

Caption: Two-step synthesis via a thiourea intermediate.

Mechanistic Insights

In the first step, the amino group of 3,5-difluoroaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate generated in situ from ammonium thiocyanate and acid. This results in the formation of N-(3,5-difluorophenyl)thiourea. The subsequent step involves an oxidative cyclization. Bromine acts as an electrophile, activating the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic attack of the activated sulfur onto the ortho-position of the difluorophenyl ring, leading to the formation of the thiazole ring after elimination of HBr.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3,5-Difluorophenyl)thiourea

  • To a round-bottom flask, add 3,5-difluoroaniline (1.0 eq), concentrated hydrochloric acid (1.2 eq), and water.

  • Heat the mixture to reflux for 30 minutes, then cool to room temperature.

  • Add ammonium thiocyanate (1.1 eq) to the reaction mixture and reflux for an additional 4 hours.

  • Cool the mixture, and collect the resulting precipitate by filtration.

  • Wash the solid with water, dry it, and recrystallize from ethanol to obtain pure N-(3,5-difluorophenyl)thiourea.

Step 2: Synthesis of this compound

  • Dissolve N-(3,5-difluorophenyl)thiourea (1.0 eq) in chloroform and cool the solution to 0 °C.

  • Add a solution of bromine (1.0 eq) in chloroform dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to afford this compound.[1]

Comparative Analysis

FeatureRoute 1: One-Pot CyclizationRoute 2: Two-Step via Thiourea
Number of Steps 12
Starting Materials 3,5-Difluoroaniline, KSCN, Br₂3,5-Difluoroaniline, NH₄SCN, HCl, Br₂
Process Simplicity High (One-pot)Moderate (Intermediate isolation)
Potential Yield Generally goodCan be high, but depends on both steps
Scalability Favorable due to one-pot naturePotentially more complex to scale up
Safety Concerns Use of bromine requires cautionUse of bromine and HCl requires caution
Atom Economy Generally higherLower due to the two-step process

Discussion and Recommendations

For laboratory-scale synthesis and rapid access to this compound, Route 1 (One-Pot Cyclization) is generally the preferred method. Its operational simplicity, fewer handling steps, and good potential yields make it an efficient choice for generating material for initial biological screening and lead optimization studies. The direct conversion of the aniline to the desired product minimizes waste and resource allocation.

Route 2 (Two-Step via Thiourea) , while involving an additional step of isolating the thiourea intermediate, can offer advantages in certain scenarios. The stepwise approach allows for the purification of the intermediate, which may lead to a cleaner final product. This can be beneficial if impurities are difficult to remove after the one-pot cyclization. Furthermore, the thiourea intermediate itself can be a useful synthon for other chemical transformations.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the purity requirements of the final compound, and the available laboratory resources. For most discovery and development applications, the efficiency and directness of the one-pot electrophilic cyclization make it the more attractive option.

References

Benchmarking 5,7-Difluorobenzo[d]thiazol-2-amine: A Comparative Guide for Therapeutic Agent Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5] The introduction of fluorine substituents can further enhance the pharmacological properties of these molecules, improving metabolic stability, binding affinity, and bioavailability. This guide focuses on 5,7-Difluorobenzo[d]thiazol-2-amine , a fluorinated benzothiazole derivative, and proposes a comprehensive benchmarking strategy to evaluate its therapeutic potential, particularly as a kinase inhibitor in the context of oncology. Due to the limited publicly available data on this specific compound, this document serves as a detailed roadmap for researchers and drug development professionals to systematically compare its performance against established therapeutic agents.

Rationale for Benchmarking Against Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[7] The structural features of the benzothiazole scaffold suggest its potential to interact with the ATP-binding site of various kinases. This hypothesis provides a strong rationale for positioning this compound as a candidate for a novel kinase inhibitor.

To rigorously assess its potential, a direct comparison with well-characterized, FDA-approved kinase inhibitors is essential. For this purpose, we have selected three agents with distinct kinase profiles and clinical applications:

  • Imatinib: A selective inhibitor of the Bcr-Abl tyrosine kinase, the primary driver of Chronic Myeloid Leukemia (CML).[8][9][10] It also inhibits other kinases such as c-KIT and PDGFR.[9]

  • Erlotinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[3]

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR, and PDGFR, and is used to treat various solid tumors.[4][11]

This comparative framework will allow for a thorough evaluation of the potency, selectivity, and cellular efficacy of this compound.

Proposed Experimental Workflow for Comparative Benchmarking

The following sections detail a proposed experimental plan to systematically benchmark this compound against Imatinib, Erlotinib, and Sorafenib.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Cell-Based Assays Cell-Based Assays IC50 Determination->Cell-Based Assays Confirm on-target activity Xenograft Model Xenograft Model Cell-Based Assays->Xenograft Model Validate in a biological system Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Correlate exposure and efficacy Toxicity Profiling Toxicity Profiling Xenograft Model->Toxicity Profiling Determine therapeutic window

Caption: Proposed workflow for benchmarking this compound.

Part 1: In Vitro Characterization

The initial phase focuses on determining the biochemical and cellular activity of this compound.

1.1. Kinase Inhibition Profiling

A broad kinase panel screen is the first step to identify the primary kinase targets of the compound. This will be followed by detailed IC50 determination for the most promising targets.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol describes a common and robust method for measuring kinase activity and inhibition.[12][13][14][15]

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the reference inhibitors (Imatinib, Erlotinib, Sorafenib) in 100% DMSO.

    • Prepare the kinase, substrate (e.g., a biotinylated peptide), and ATP solutions in the appropriate kinase assay buffer.

    • Prepare the detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the specific kinase and its corresponding biotinylated peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents (terbium-labeled antibody and streptavidin-XL665).

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 1: Hypothetical Comparative Kinase Inhibition Data (IC50 in nM)

Kinase TargetThis compoundImatinibErlotinibSorafenib
Bcr-AblTBD25>10,0005,000
c-KITTBD100>10,00068
PDGFR-βTBD100>10,00057
EGFRTBD>10,0002>10,000
VEGFR-2TBD>10,00050090
B-RafTBD>10,000>10,00022

*TBD: To be determined by experimental analysis.

1.2. Cellular Proliferation and Viability Assays

To assess the on-target effects of the compound in a cellular context, its anti-proliferative activity will be evaluated in relevant cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells.[5][16][17][18][19]

  • Cell Culture:

    • Culture cancer cell lines relevant to the identified kinase targets (e.g., K562 for Bcr-Abl, A549 for EGFR, HepG2 for multi-kinase activity) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well opaque-walled plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and the reference inhibitors.

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of viable cells against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical Comparative Cell Proliferation Data (GI50 in µM)

Cell LinePrimary Target(s)This compoundImatinibErlotinibSorafenib
K562Bcr-AblTBD0.5>5010
A549EGFRTBD>5058
HepG2Multi-kinaseTBD>50>505

*TBD: To be determined by experimental analysis.

Part 2: In Vivo Evaluation

Promising candidates from the in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a more complex biological system.

2.1. Xenograft Tumor Models

Human tumor xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer agents.[20][21][22][23][24]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation:

    • Harvest the selected cancer cell line (e.g., K562, A549, or HepG2) and resuspend in a suitable medium, potentially with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Administer this compound and the reference compounds at predetermined doses and schedules (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

G Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume and Body Weight Measurement Treatment->Data_Collection Data_Collection->Data_Collection Endpoint Endpoint Analysis (TGI, PD) Data_Collection->Endpoint

Caption: Workflow for a subcutaneous xenograft tumor model.

2.2. Pharmacokinetics and Toxicity

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile, is crucial for the development of any new therapeutic agent.[25][26][27][28][29]

Experimental Protocol: Preliminary Pharmacokinetic and Toxicity Studies

  • Pharmacokinetics:

    • Administer a single dose of this compound to a cohort of mice.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Toxicity:

    • Conduct a dose-range finding study in mice to determine the maximum tolerated dose (MTD).

    • Administer the compound daily for a set period (e.g., 14 days) at different dose levels.

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and any mortality.

    • At the end of the study, perform gross necropsy and histopathological analysis of major organs.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By systematically comparing its in vitro and in vivo performance against established kinase inhibitors, researchers can gain valuable insights into its therapeutic potential, mechanism of action, and drug-like properties. The proposed experimental protocols are based on industry-standard methodologies, ensuring the generation of high-quality, reproducible data. The successful execution of this benchmarking strategy will be instrumental in determining the future developmental trajectory of this compound as a potential novel therapeutic agent.

References

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of a novel small molecule is always tempered by the critical question of its specificity. 5,7-Difluorobenzo[d]thiazol-2-amine, a member of the versatile 2-aminobenzothiazole class, represents such a molecule. The benzothiazole core is a "privileged" scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The addition of fluorine atoms can further enhance metabolic stability and binding affinity, making this compound a person of interest in drug discovery.

However, direct experimental data on the target profile and selectivity of this compound is not yet prevalent in public-domain literature. This guide, therefore, takes an inferential and comparative approach. By examining the known targets of structurally related 2-aminobenzothiazole derivatives, we can hypothesize a likely target class for this compound and benchmark it against well-characterized, selective inhibitors. This guide will provide the rationale, comparative data, and detailed experimental protocols necessary to rigorously assess the selectivity of this and other novel compounds.

Inferred Target Profile: The Kinase Connection

The 2-aminobenzothiazole scaffold is a recurring motif in the design of protein kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Derivatives of 2-aminobenzothiazole have been reported to inhibit a variety of serine/threonine and tyrosine kinases, including:

  • Aurora Kinases: Crucial regulators of mitosis.[1][2]

  • Casein Kinase 2 (CK2): A pleiotropic kinase involved in cell growth, proliferation, and survival.[2][4]

  • Glycogen Synthase Kinase-3β (GSK3β): A key enzyme in numerous signaling pathways, including Wnt/β-catenin signaling.[5]

  • c-Jun N-terminal Kinases (JNKs): Members of the mitogen-activated protein kinase (MAPK) family, activated by stress stimuli.[6]

Given this precedent, it is reasonable to hypothesize that this compound may also exhibit activity against one or more protein kinases. The primary directive for any researcher working with this compound should be to experimentally determine its kinase inhibition profile.

Comparative Analysis: Benchmarking Against Selective Inhibitors

To understand the potential cross-reactivity of this compound, it is instructive to compare its hypothesized promiscuity against the known selectivity of established inhibitors for its inferred target families. A truly selective "tool" compound is invaluable for dissecting cellular pathways, whereas a non-selective compound can produce ambiguous results due to off-target effects.[7]

Below is a comparative table summarizing the characteristics of representative selective inhibitors for Aurora Kinase A, CK2, and GSK3β.

Compound Primary Target(s) Reported IC50 / Ki Selectivity Profile Highlights Reference(s)
This compound Hypothesized: KinasesUnknownUnknown. Potential for cross-reactivity with multiple kinases based on the 2-aminobenzothiazole scaffold.N/A
Alisertib (MLN8237) Aurora AIC50: 1.2 nM>200-fold more selective for Aurora A over Aurora B.[8][8]
MK-8745 Aurora AIC50: 0.6 nM>450-fold more selective for Aurora A over Aurora B.[8][9] Considered a highly selective tool compound.[10][8][9][10]
CX-4945 (Silmitasertib) CK2IC50: ~1 nMOrally available and has been in clinical trials.[11] Highly selective when profiled against a large kinase panel.[11][11][12]
CHIR-99021 GSK3α/βIC50: 6.7 nM (GSK3β), 10 nM (GSK3α)>500-fold selectivity for GSK3 over its closest homologs, CDK2 and ERK2.[13][13][14]
AR-A014418 GSK3βIC50: 104 nM, Ki: 38 nMATP-competitive and shows no significant inhibition of 26 other kinases tested.[13][15][13][15]

This table underscores the importance of experimental validation. While this compound may show activity against one of these kinases, it is unlikely to possess the high degree of selectivity seen with rationally designed inhibitors like MK-8745 or CHIR-99021 without extensive medicinal chemistry optimization.

Visualizing a Key Pathway: PI3K/AKT/mTOR Signaling

Many of the inferred kinase targets of the 2-aminobenzothiazole scaffold, such as GSK3β and others, are embedded within complex signaling networks. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer. Understanding this pathway provides context for potential downstream effects of a non-selective inhibitor.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits GSK3b GSK3β AKT->GSK3b Inhibits Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

To move from hypothesis to data, rigorous experimental evaluation is essential. The following protocols describe gold-standard methods for determining a compound's kinase selectivity and cellular target engagement.

Biochemical Kinase Selectivity Profiling (Radiometric Assay)

This method directly measures the ability of a compound to inhibit the catalytic activity of a panel of kinases. It is considered a gold standard for its direct and robust readout.[16]

Principle: This assay measures the transfer of a radiolabeled phosphate ([γ-³³P]ATP) from ATP to a specific kinase substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value.

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Kinase buffer.

    • The specific kinase from a panel (e.g., provided by a commercial vendor like Reaction Biology or Promega).[16][17]

    • The test compound at various concentrations.

    • A mixture of unlabeled ATP and [γ-³³P]ATP (the final ATP concentration should be at or near the Km for each kinase to allow for accurate potency assessment).[18]

    • The specific peptide or protein substrate for the kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes).

  • Reaction Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filter membranes extensively with a wash buffer (e.g., phosphoric acid solution) to remove all unbound radiolabeled ATP.

  • Detection: Allow the membranes to dry, then add a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

    • Selectivity is assessed by comparing the IC50 value for the primary target against the IC50 values for all other kinases in the panel.

Cellular Target Engagement Assay (NanoBRET™)

While biochemical assays are crucial, it is equally important to confirm that a compound engages its target in a physiological context.[17] Cellular assays account for factors like cell permeability and competition with endogenous ATP. The NanoBRET™ Target Engagement assay is a sensitive method for quantifying compound binding to a specific protein target in living cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a set period (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the cells.

  • Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to vehicle (DMSO) controls.

    • Plot the BRET ratio against the log of the compound concentration and fit the curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in living cells.

Visualizing the Experimental Workflow

The process of characterizing a novel inhibitor involves a tiered approach, starting with broad screening and moving to more detailed cellular analysis.

Kinase_Profiling_Workflow Start Novel Compound (e.g., this compound) Tier1 Tier 1: Broad Kinome Screen (Single High Concentration) Start->Tier1 Decision1 Inhibition > 70%? Tier1->Decision1 Tier2 Tier 2: IC50 Determination (10-point dose-response) Decision1->Tier2 Yes Outcome1 Discard or Redesign (Non-specific or Inactive) Decision1->Outcome1 No Decision2 Potent On-Target Activity? Tier2->Decision2 Tier3 Tier 3: Cellular Target Engagement (e.g., NanoBRET™) Decision2->Tier3 Yes Decision2->Outcome1 No Outcome2 Proceed to Further Studies (Potent and Selective Tool) Tier3->Outcome2

Caption: A tiered workflow for kinase inhibitor profiling.

Conclusion and Future Directions

While this compound belongs to a promising class of compounds, its utility as a research tool is entirely dependent on its selectivity. This guide provides a framework for inferring its potential targets and, more importantly, for experimentally determining its cross-reactivity and off-target effects. By employing systematic biochemical and cell-based profiling, researchers can transform this molecule from an unknown entity into a well-characterized tool for biological discovery or a starting point for a focused drug development program. The principles and protocols outlined herein are universally applicable for the rigorous validation of any novel small molecule inhibitor.

References

A Comparative Guide to the Synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fluorinated benzothiazole scaffold is a cornerstone in medicinal chemistry, with 5,7-Difluorobenzo[d]thiazol-2-amine serving as a critical building block for a range of therapeutic agents, including kinase inhibitors. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides an in-depth comparison of established synthesis protocols for this compound, focusing on reproducibility, practicality, and the underlying chemical principles that govern their success.

Introduction to Synthetic Strategies

The synthesis of 2-aminobenzothiazoles is a well-trodden path in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The two most prevalent and robust strategies for constructing the 2-aminobenzothiazole core are the Hugershoff reaction and the Jacobson synthesis, which proceeds via an N-arylthiourea intermediate. This guide will dissect and compare these two fundamental approaches for the synthesis of this compound.

Protocol 1: The Hugershoff Reaction - Direct Cyclization

The Hugershoff reaction is a one-pot synthesis that involves the reaction of an aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[1][2] This method is widely employed due to its operational simplicity and the ready availability of starting materials.

Reaction Scheme

start 3,5-Difluoroaniline reagents + KSCN, Br2 Glacial Acetic Acid start->reagents product This compound reagents->product caption Hugershoff Reaction Workflow cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization start 3,5-Difluoroaniline reagents1 + Isothiocyanate start->reagents1 intermediate N-(3,5-Difluorophenyl)thiourea reagents1->intermediate reagents2 + Oxidizing Agent (e.g., Br2) intermediate->reagents2 product This compound reagents2->product caption Jacobson Synthesis Workflow

References

head-to-head comparison of mono- and di-fluorinated benzothiazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Mono- and Di-Fluorinated Benzothiazole Derivatives in Biological Assays

Introduction: The Strategic Role of Fluorination in Benzothiazole Scaffolds

The benzothiazole core is a bicyclic heterocyclic compound widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and versatile substitution points have led to the development of derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] A key strategy in modern drug design is the introduction of fluorine atoms into lead compounds. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can significantly modulate a molecule's physicochemical and biological properties.[6][7] This often leads to enhanced metabolic stability, increased binding affinity for target receptors, and improved membrane permeability.[6]

This guide provides a head-to-head comparison of mono- and di-fluorinated benzothiazole derivatives, drawing upon experimental data from key biological assays. We will dissect the structure-activity relationships (SAR) to understand how the number and position of fluorine substituents influence therapeutic potential, offering researchers and drug development professionals a data-driven perspective on this important chemical class.

Anticancer Activity: A Study in Potency and Selectivity

Benzothiazole derivatives have emerged as a significant class of anticancer agents, often exerting their effects by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in tumor progression.[8][9][10] The strategic placement of fluorine atoms on the benzothiazole ring system has been shown to dramatically enhance cytotoxic potency.

Head-to-Head Comparison: The Impact of Fluorine Number and Position

A pivotal study on a series of 2-(4-aminophenyl)benzothiazoles revealed the profound impact of fluorination on anticancer activity.[11] These compounds are believed to be activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells, leading to the formation of reactive metabolites that trigger cell death.

Experimental data shows that fluorinated derivatives are exceptionally potent, with GI50 (concentration for 50% growth inhibition) values in the nanomolar range against sensitive human breast cancer cell lines like MCF-7 and MDA-468.[11] A direct comparison highlights a critical insight: while fluorination universally boosts potency, the specific position of the fluorine atom dictates the biological response profile.

For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a mono-fluorinated derivative, was identified as the most potent broad-spectrum agent within the National Cancer Institute (NCI) 60-cell line screen.[11] Interestingly, the 4- and 6-fluoro isomers exhibited a biphasic dose-response curve, a characteristic of this benzothiazole series, whereas the 5- and 7-fluoro isomers did not, suggesting that the substitution pattern influences the precise mechanism of action or cellular uptake.[11]

While direct comparisons with di-fluorinated analogs in the same study are limited, the exceptional potency of mono-fluorinated derivatives like the 5-fluoro compound (GI50 < 1 nM) sets a high benchmark.[11] The incorporation of a second fluorine atom would be hypothesized to further influence properties like lipophilicity and enzyme binding, which could either enhance or hinder activity depending on its position.

Quantitative Data Summary: Anticancer Cytotoxicity

The following table summarizes the cytotoxic activity of selected fluorinated benzothiazole derivatives against various cancer cell lines, illustrating the structure-activity relationships.

Compound DescriptionSubstitution PatternTarget Cell LineIC50 / GI50Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMono-fluoro (5-F)MCF-7 (Breast)< 1 nM[11]
2-(4-aminophenyl)-4-fluorobenzothiazoleMono-fluoro (4-F)MCF-7 (Breast)< 1 nM[11]
2-(4-aminophenyl)-6-fluorobenzothiazoleMono-fluoro (6-F)MCF-7 (Breast)< 1 nM[11]
Substituted Pyridine-based Acetamide BTABromo-pyridineSKRB-3 (Breast)1.2 nM[3][12]
Substituted Pyridine-based Acetamide BTABromo-pyridineSW620 (Colon)4.3 nM[3][12]
Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Many anticancer benzothiazoles, particularly the 2-(4-aminophenyl) series, induce apoptosis following metabolic activation. This process is often mediated through the intrinsic, or mitochondrial, pathway. The diagram below illustrates this proposed mechanism.

G cluster_0 Cancer Cell BTA Fluorinated Benzothiazole CYP1A1 CYP1A1 Enzyme BTA->CYP1A1 Metabolic Activation ReactiveMetabolite Reactive Metabolite CYP1A1->ReactiveMetabolite Bcl2 Anti-apoptotic (Bcl-2) ReactiveMetabolite->Bcl2 Inhibits Bax Pro-apoptotic (Bax/Bak) ReactiveMetabolite->Bax Activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms Pore Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Initiates

Caption: Proposed intrinsic pathway of apoptosis induction by fluorinated benzothiazoles.

Antimicrobial Activity: The Role of Fluorine in Targeting Microbes

Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[13][14][15] Fluorination can enhance this activity by improving the compound's ability to penetrate microbial cell walls or by increasing its affinity for specific microbial enzyme targets.[7][16]

Head-to-Head Comparison: Mono- vs. Poly-Fluorination

Structure-activity relationship studies reveal that both the presence and the pattern of fluorine substitution are critical for antimicrobial efficacy. For example, a study on benzothiazolylthiazolidin-4-ones showed that a derivative with di-fluoro (2,6-di-F) substituents on an associated benzene ring possessed significant antibacterial activity.[17] This activity was diminished when the di-fluoro group was replaced by a di-chloro group, underscoring the specific contribution of fluorine.[17]

Another study synthesized thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole.[16] The trifluoromethoxy group, a poly-fluorinated moiety, imparted potent antibacterial activity, with one derivative showing comparable or superior activity to the standard drug streptomycin against several bacterial strains, including S. aureus and E. coli.[16]

When comparing these findings with mono-fluorinated derivatives from other series, the trend suggests that increasing the fluorine content, particularly with groups like -CF3 or multiple substitutions, can be a highly effective strategy for boosting antimicrobial potency. The high electronegativity of multiple fluorine atoms can alter the electronic distribution of the entire molecule, potentially enhancing its interaction with bacterial targets like DNA gyrase or dihydropteroate synthase.[16]

Quantitative Data Summary: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) for representative fluorinated benzothiazole derivatives against common microbial strains. Lower MIC values indicate higher potency.

Compound DescriptionSubstitution PatternMicrobial StrainMIC (mg/mL or µg/mL)Reference
Thiazolidinone derivative2,6-di-FluoroS. aureusActive (qualitative)[17]
Thiazolidinone derivative6-TrifluoromethoxyS. aureus0.15 mg/mL[16]
Thiazolidinone derivative6-TrifluoromethoxyE. coli0.25 mg/mL[16]
Sulfonamide analogueNot specified fluoroMutant E. coli12.5 µg/mL[16]
Amino-BTA Schiff baseNot specified fluoroP. aeruginosa15.62 µg/mL[16]

Experimental Protocols & Standardized Workflows

To ensure the reproducibility and validity of biological comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.

General Experimental Workflow for Compound Evaluation

The discovery and evaluation of novel benzothiazole derivatives typically follow a structured workflow, from initial synthesis to detailed mechanistic studies.

G cluster_workflow Drug Discovery Workflow A 1. Synthesis of Mono- & Di-Fluorinated Derivatives B 2. Structural Characterization (NMR, MS) A->B C 3. In Vitro Screening (e.g., MTT, MIC Assays) B->C D 4. Hit Identification (Potent & Selective Compounds) C->D E 5. Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) D->E F 6. Lead Optimization E->F

Caption: A typical experimental workflow for the evaluation of novel therapeutic compounds.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (mono- and di-fluorinated benzothiazoles) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a negative control (medium with DMSO) and a positive control (e.g., Doxorubicin).[18]

  • Incubation: Incubate the plates for the desired treatment period (typically 48 hours).[8][19]

  • MTT Addition: After incubation, carefully remove the medium. Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[18]

  • Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[18]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC values of test compounds against selected bacterial or fungal strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well round-bottom plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin, Amphotericin-B)[13]

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Compound Preparation: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (inoculum without any compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover and incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The comparative analysis of mono- and di-fluorinated benzothiazole derivatives demonstrates that fluorination is a powerful tool for enhancing biological activity. In anticancer applications, mono-fluorination at specific positions can yield compounds with exceptionally high potency (sub-nanomolar).[11] For antimicrobial agents, poly-fluorination (e.g., di-fluoro or trifluoromethyl groups) appears to be a promising strategy for creating broad-spectrum and highly active compounds.[16][17]

Crucially, the data underscores that the biological outcome is not merely a function of the number of fluorine atoms but is critically dependent on their position on the benzothiazole scaffold. This positional isomerism can influence metabolic activation, receptor binding, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and parallel testing of mono- vs. di-fluorinated isomers to further delineate these intricate structure-activity relationships. Exploring di-fluorination at novel positions or in combination with other pharmacologically active moieties could lead to the development of next-generation therapeutics with improved efficacy and selectivity.

References

Safety Operating Guide

Proper Disposal of 5,7-Difluorobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of 5,7-Difluorobenzo[d]thiazol-2-amine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its chemical structure as a halogenated aromatic amine, this compound must be treated as hazardous chemical waste.[2] Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in regular trash.[2]

Hazard Profile and Chemical Classification

Understanding the potential hazards of this compound is the foundational step for its safe handling and disposal. Its structure suggests several hazard classifications that dictate the required disposal protocols.

Chemical Classification Primary Hazards Disposal Considerations
Halogenated Organic Compound Potential environmental toxin.[2] The carbon-fluorine bond is strong, making these compounds persistent.[5]Must be segregated as halogenated waste.[2] Incineration is a common and effective disposal method for halogenated organic compounds.[5][6]
Aromatic Amine Potential carcinogen and mutagen.[2]Requires specialized disposal; not suitable for sewer disposal.[2]
Thiazole Derivative Can release irritating and toxic gases and vapors upon thermal decomposition, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1][7][8]Disposal must be handled by an approved hazardous waste service.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and disposed of as hazardous waste after handling the chemical.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If handling the compound as a fine powder or if there is a risk of generating aerosols, a NIOSH-approved respirator should be used.[3]

  • Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. Do not mix this waste with non-hazardous or other types of chemical waste.[11]

  • Designate a Waste Container: Use a specific, compatible hazardous waste container for all materials contaminated with this compound.[2] Polyethylene or glass containers are generally suitable.[2]

  • Collect All Contaminated Materials: This includes:

    • Unused or expired solid this compound.

    • Solutions containing the compound.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves.[3]

    • The initial solvent rinsate from cleaning contaminated glassware.[2]

Step 2: Waste Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste."[1][12]

  • Identify Chemical Constituents: List the full chemical name, "this compound," and all other components of the waste stream, including solvents and their approximate percentages.[12]

  • Display Hazard Symbols: Affix the appropriate hazard pictograms (e.g., health hazard, environmental hazard).[1]

Step 3: Storage and Accumulation
  • Secure Storage: Keep the hazardous waste container tightly sealed except when adding waste.[11][12]

  • Designated Area: Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator.[2][12] This area should be away from heat, electricity, and explosives.[11]

  • Log Keeping: Maintain a waste accumulation log to track the contents and dates of waste addition.[2]

Step 4: Final Disposal
  • Professional Disposal Service: The primary route for the disposal of halogenated and amine-containing hazardous waste is through an approved hazardous waste disposal service.[1] Contact your institution's EHS department to arrange for pickup.

  • Approved Disposal Methods:

    • Incineration: This is often the preferred method for halogenated organic compounds, as high temperatures can break the strong carbon-fluorine bonds.[5][11] The incinerator must be equipped with appropriate scrubbers to handle acidic gases (like HF) produced during combustion.[6]

    • Hazardous Waste Landfill: If incineration is not available, disposal in a specially designated hazardous waste landfill is another option.[5][13] These landfills have extensive controls to prevent environmental contamination.[13]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

Spill Response
  • Alert and Evacuate: Alert personnel in the immediate area. For large spills, evacuate the area.[2]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled container for disposal, avoiding dust generation.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2]

  • Cleanup: Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[2] Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.[2] All cleaning materials must also be collected as hazardous waste.[2]

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.[2]

Glassware Decontamination
  • Initial Rinse: Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).[2]

  • Collect Rinsate: This initial rinsate is considered hazardous and must be collected and disposed of as halogenated organic waste.[2]

  • Subsequent Cleaning: After the initial solvent rinse, the glassware can be cleaned according to standard laboratory procedures.

Visual Workflow Guides

The following diagrams illustrate the key decision-making processes for the proper management of this compound waste.

DisposalDecisionTree cluster_type Is the waste solid or liquid? cluster_collection Waste Collection start Waste Generated (this compound) solid Solid (Unused chemical, contaminated consumables) start->solid Solid liquid Liquid (Solutions, solvent rinsate) start->liquid Liquid solid_container Collect in designated, sealed, and labeled 'Halogenated Solid Waste' container. solid->solid_container liquid_container Collect in designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. liquid->liquid_container storage Store container in a designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container->storage pickup Arrange for pickup by EHS / Hazardous Waste Contractor. storage->pickup

Caption: Decision tree for waste segregation and collection.

SpillResponseWorkflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert contain Contain Spill (Use inert absorbent for liquids) alert->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect clean Decontaminate Spill Area (Solvent then soap & water) collect->clean collect_clean Collect All Cleaning Materials as Hazardous Waste clean->collect_clean report Report to Supervisor & EHS collect_clean->report

Caption: Workflow for responding to a chemical spill.

References

Definitive Guide to Personal Protective Equipment for 5,7-Difluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 5,7-Difluorobenzo[d]thiazol-2-amine. As a research chemical with a nuanced toxicological profile, this compound demands a rigorous, proactive approach to safety. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to operate with confidence and security, ensuring both personal safety and data integrity. Our ethos is built on the principle that a well-informed scientist is a safe scientist; this guide serves as a critical tool in achieving that standard.

Hazard Analysis: A Structurally-Informed Risk Assessment

While a complete toxicological profile for this compound may be limited, its molecular structure provides critical insights into its potential hazards. The molecule combines three key functional groups, each contributing to its overall risk profile. A thorough hazard assessment is the foundation of any effective PPE strategy.[1]

  • Aromatic Amine Core: Primary aromatic amines are a class of compounds that should always be handled with care due to their potential for toxicity, including carcinogenicity and mutagenicity.[2][3] They can often be readily absorbed through the skin, making dermal contact a significant route of exposure.[3]

  • Fluorinated Benzene Ring: The presence of fluorine atoms can alter the compound's metabolic pathways and increase its biological persistence. Halogenated organic compounds require specific disposal procedures to prevent environmental harm.[2][4]

  • Benzothiazole Moiety: Benzothiazole and its derivatives can act as skin and eye irritants.[5][6]

Based on these structural alerts, we must assume this compound is harmful if swallowed, inhaled, or absorbed through the skin, and is a serious eye and skin irritant.

Table 1: Hazard Profile and Corresponding PPE Imperatives

Potential Hazard Structural Basis Primary Rationale for Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Aromatic Amine, BenzothiazoleSystemic toxicity is a known risk for this chemical class.[5][7]
Skin & Eye Irritation/Damage Aromatic Amine, Benzothiazole, Fluorinated RingThe combination of functional groups suggests a high potential for severe irritation upon contact.[6][8]
Suspected Carcinogenicity/Mutagenicity Aromatic AmineAromatic amines are a well-documented class of potential carcinogens.[2][3]
Dermal Absorption Aromatic AmineLipid solubility of aromatic amines allows for rapid absorption through intact skin.[3]
Respiratory Irritation All ComponentsFine powders or aerosols can be easily inhaled, causing respiratory tract irritation.[6]
Environmental Hazard Fluorinated Aromatic CompoundHalogenated organic compounds are often persistent and require specialized disposal.[2]

The Core PPE Protocol: A Head-to-Toe Defense

A multi-layered approach to PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.[9] The minimum required PPE should be supplemented based on the specific procedure and scale of work.[10][11]

Table 2: PPE Specifications for Handling this compound

Body Area Mandatory PPE Task-Specific Enhancement
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 rated)[10]Full-Face Shield: Required when handling bulk quantities, solutions, or any task with a splash hazard. Must be worn over goggles.[10][12]
Hands Double-Gloving: Two pairs of nitrile gloves.[10]Silver Shield®/Laminate Gloves: For prolonged operations or when handling concentrated solutions, wear a more resistant glove as the inner layer.
Body Flame-Resistant Laboratory Coat[4]Chemical-Resistant Apron: Worn over the lab coat when dispensing larger volumes or during cleanup of spills.
Respiratory Certified Chemical Fume Hood: All handling of the solid or its solutions must occur within a properly functioning fume hood.[4]Respirator: A NIOSH-approved respirator with organic vapor/particulate cartridges may be required for emergency situations or if engineering controls fail.[11] Use requires formal training and fit-testing.
Feet Closed-toe, liquid-resistant shoesShoe Covers: Recommended when working with significant quantities to prevent tracking contamination out of the lab.[11]

Operational and Workflow Integrity

Proper PPE is only effective when integrated into a safe workflow. The following diagrams illustrate the logical flow for safe chemical handling, from preparation to completion.

Workflow for PPE Selection and Donning

This workflow ensures a systematic approach to establishing a protective barrier before any chemical handling begins.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_donning Phase 2: Donning Sequence A Conduct Task-Specific Risk Assessment B Verify Chemical Fume Hood Certification A->B C Assemble All Required PPE B->C D Don Shoe Covers (if required) C->D Proceed to Donning E Don Inner Gloves D->E F Don Lab Coat / Apron E->F G Don Goggles & Face Shield F->G H Don Outer Gloves (over coat cuffs) G->H I Commence Chemical Handling Inside Fume Hood H->I Ready for Handling

Caption: PPE selection and donning workflow.

Emergency Procedures: A Self-Validating Safety System

Preparedness for unexpected events is a hallmark of a trustworthy safety culture. Immediate and correct responses to spills or exposures can dramatically mitigate potential harm.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical services.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound or a related one to the medical personnel.[7]

Spill Management

A clear, tiered response plan is critical for managing chemical spills effectively.[13][15]

Table 3: Spill Response Protocol

Spill Size Containment & Cleanup Action Reporting
Minor Spill (<1g solid or <100mL dilute solution inside a fume hood)1. Alert personnel in the immediate area.[15] 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[15][16] 3. Carefully sweep the material into a designated "Halogenated Organic Waste" container. 4. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]Report the spill to the Laboratory Supervisor.
Major Spill (Any spill outside a fume hood, or a large spill inside)1. EVACUATE the immediate area. Alert all nearby personnel.[17] 2. If flammable solvents are involved, control all ignition sources.[13] 3. Close the laboratory doors to contain vapors. 4. Call your institution's Environmental Health and Safety (EHS) emergency line immediately.[16] 5. DO NOT attempt to clean up a major spill yourself.[14][15]Immediately report to EHS and the Laboratory Supervisor.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper waste management is a legal and ethical responsibility. Due to its halogenated aromatic amine structure, this compound and all associated materials must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation Points A Excess Solid Compound & Contaminated Weigh Boats D Collect ALL waste streams into a single, clearly labeled, sealed container: 'HALOGENATED ORGANIC WASTE' A->D B Used Gloves, Wipes, & Spill Debris B->D C Contaminated Glassware (Initial Rinsate) C->D E Store waste container in a secondary containment bin in a ventilated, designated area D->E F Arrange for pickup by institutional Environmental Health & Safety (EHS) E->F

Caption: Hazardous waste disposal workflow.

Key Disposal Directives:

  • Segregation is Crucial: All waste contaminated with this compound—including solids, liquids, PPE, and cleaning materials—must be collected in a designated container for "Halogenated Organic Waste".[2] Do not mix with non-halogenated waste streams.

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and clearly labeled with the contents and associated hazards.[18]

  • Glassware Decontamination: Glassware that has come into contact with the compound must be rinsed with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate MUST be collected and disposed of as halogenated liquid waste.[2] Subsequent cleaning can proceed with standard laboratory detergents.

  • Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[2] All disposal must be handled through your institution's certified hazardous waste management program.[18]

By adhering to these rigorous PPE, handling, and disposal protocols, you build a framework of safety that protects yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluorobenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5,7-Difluorobenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.